[(Trifluoromethyl)thio]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2S/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXSCTQQQWTJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392007 | |
| Record name | [(trifluoromethyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2408-17-5 | |
| Record name | [(trifluoromethyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(trifluoromethyl)sulfanyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to [(Trifluoromethyl)thio]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(Trifluoromethyl)thio]acetic acid, a unique organofluorine compound, is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethylthio (-SCF3) group imparts distinct physicochemical properties to molecules, including increased lipophilicity and metabolic stability, which are highly desirable in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed methodologies for its synthesis, and an exploration of its current and potential applications in scientific research, with a particular focus on its role as a modulator of key signaling pathways implicated in various diseases.
Chemical and Physical Properties
This compound, also known as 2-(trifluoromethylthio)acetic acid, is a carboxylic acid featuring a trifluoromethylthio substituent. Its fundamental properties are summarized in the table below. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group significantly influences the electronic environment of the entire molecule.
| Property | Value | Reference |
| CAS Number | 2408-17-5 | [1] |
| Molecular Formula | C₃H₃F₃O₂S | [1] |
| Molecular Weight | 160.12 g/mol | [1] |
| IUPAC Name | 2-(Trifluoromethylsulfanyl)acetic acid | [1] |
| Predicted pKa | 3.32 ± 0.10 | [2] |
| Predicted logP | 1.324 | [1] |
Spectroscopic Data (Predicted):
| Spectroscopy | Expected Features |
| ¹H NMR | A singlet for the methylene (-CH₂-) protons adjacent to the sulfur atom and the carboxylic acid group. A broad singlet for the carboxylic acid proton (-COOH). |
| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, and the carbon of the trifluoromethyl group (which would appear as a quartet due to coupling with the three fluorine atoms). |
| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1725 cm⁻¹), and C-F bond vibrations. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 160.0. |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method involves the S-alkylation of a trifluoromethylthiolate source with a haloacetic acid derivative, followed by hydrolysis.
Experimental Protocol: Synthesis via S-Alkylation of Trifluoromethylthiol and Hydrolysis
This protocol describes a two-step synthesis starting from a suitable source of trifluoromethylthiol and bromoacetic acid.
Step 1: Synthesis of S-(Trifluoromethyl) 2-thioacetate
-
Materials:
-
Trifluoromethanethiolate salt (e.g., AgSCF₃ or a generated in-situ source)
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF)
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend the trifluoromethanethiolate salt in the anhydrous solvent.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the stirred suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude S-(trifluoromethyl) 2-thioacetate. The product can be purified by distillation or column chromatography if necessary.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
S-(Trifluoromethyl) 2-thioacetate
-
Aqueous acid (e.g., HCl) or base (e.g., NaOH)
-
Solvent (e.g., water, methanol/water mixture)
-
-
Procedure:
-
Dissolve the S-(trifluoromethyl) 2-thioacetate in the chosen solvent system.
-
Add the aqueous acid or base to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If basic hydrolysis was performed, acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of ~1-2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography.
-
References
An In-depth Technical Guide to [(Trifluoromethyl)thio]acetic acid (CAS 2408-17-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(Trifluoromethyl)thio]acetic acid, with the CAS number 2408-17-5, is a sulfur-containing organofluorine compound of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethylthio (SCF3) group can modulate a molecule's lipophilicity, metabolic stability, and electron-withdrawing properties, making it a valuable functional group in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, and applications of this compound, with a focus on its role as a key building block in the synthesis of advanced pharmaceuticals.
Physicochemical and Spectral Data
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2408-17-5 | N/A |
| Molecular Formula | C3H3F3O2S | [1] |
| Molecular Weight | 160.12 g/mol | [1] |
| Boiling Point | 87-88 °C at 11 mmHg | Literature |
| Melting Point | Data not available | N/A |
| pKa | Data not available | N/A |
| Appearance | Pale yellow oil | Literature |
Spectral Data
| Spectrum Type | Data | Source |
| Proton NMR (¹H NMR) | δ 10.25 (s, 1H, COOH), 3.80 (s, 2H, CH2) | Literature |
| Infrared (IR) | 1710 cm⁻¹ (C=O), 1240 cm⁻¹ | Literature |
| Mass Spectrometry (MS) | Data not available | N/A |
Synthesis of this compound
A facile synthetic route for this compound has been reported starting from ethyl mercaptoacetate. The overall workflow involves the formation of a disulfide intermediate, followed by a reaction with triphenylphosphine and subsequent hydrolysis.
Synthetic Workflow Diagram
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-[[2-(ethoxycarbonyl)methyl]disulfanyl]acetate
-
To a solution of ethyl mercaptoacetate, add a chlorinating agent (e.g., sulfuryl chloride) dropwise at a controlled temperature.
-
The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The crude product is then worked up by washing with a suitable aqueous solution and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield the disulfide product.
Step 2: Synthesis of Ethyl [(Trifluoromethyl)thio]acetate
-
The disulfide intermediate from Step 1 is dissolved in an appropriate solvent (e.g., tetrahydrofuran).
-
To this solution, bis(trifluoromethylthio)mercury ((CF3S)2Hg) and triphenylphosphine are added.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is then filtered, and the filtrate is concentrated.
-
The crude product is purified by distillation to yield ethyl [(trifluoromethyl)thio]acetate.
Step 3: Synthesis of this compound
-
The purified ethyl [(trifluoromethyl)thio]acetate from Step 2 is subjected to hydrolysis, typically using an acidic or basic aqueous solution.
-
The reaction mixture is heated to reflux to ensure complete conversion.
-
After cooling, the product is extracted with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield this compound as a pale yellow oil.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its most notable application is as a key intermediate in the preparation of the semisynthetic cephalosporin antibiotic, SK&F 59962.
Role in Cephalosporin Synthesis
The [(Trifluoromethyl)thio]acetyl side chain, derived from this compound, is incorporated into the cephalosporin core structure to enhance its antibacterial activity and pharmacokinetic profile.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis, while requiring careful handling of reagents, provides access to a key structural motif for modulating the properties of bioactive molecules. The successful incorporation of the [(trifluoromethyl)thio]acetyl side chain into the cephalosporin antibiotic SK&F 59962 highlights the potential of this compound in the development of new and improved therapeutics. Further research into the biological activities of other derivatives of this compound is warranted and may lead to the discovery of novel drug candidates.
References
The Advent of the Trifluoromethylthio Group: An In-depth Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into molecular architectures has become a transformative strategy in modern chemistry, particularly within the realms of medicinal and agricultural science. Its profound impact on a molecule's physicochemical and pharmacokinetic properties has propelled it to the forefront of rational drug design and the development of advanced materials. This technical guide provides a comprehensive exploration of the discovery and historical evolution of trifluoromethylthio compounds, detailing the key scientific milestones, the development of synthetic methodologies, and the properties that make the SCF3 group a uniquely powerful tool for chemical innovation.
Early Encounters and the Taming of a Reactive Moiety
The journey of the trifluoromethylthio group began with the handling of volatile, toxic, and challenging-to-use gaseous reagents. Early forays into trifluoromethylthiolation were fraught with difficulties, significantly limiting the widespread application of this functional group. The first generation of reagents primarily consisted of trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3).[1] While capable of participating in radical reactions to introduce the SCF3 moiety, their hazardous nature necessitated the development of safer and more practical alternatives.[1]
A significant leap forward came with the development of nucleophilic trifluoromethylthiolating agents. The synthesis of metal thiolates, such as silver(I) trifluoromethanethiolate (AgSCF3) and copper(I) trifluoromethanethiolate (CuSCF3), provided solid, albeit often expensive and air-sensitive, sources of the SCF3 anion.[2] These reagents paved the way for nucleophilic substitution reactions, broadening the scope of molecules that could be functionalized with the trifluoromethylthio group.
The modern era of trifluoromethylthiolation was truly inaugurated with the advent of stable, electrophilic reagents. This paradigm shift was spearheaded by the pioneering work of Professor L. M. Yagupolskii. In 1984, his group introduced S-(trifluoromethyl)diarylsulfonium salts as the first effective electrophilic trifluoromethylating agents.[3] This seminal discovery laid the groundwork for the rational design of a wide array of bench-stable and highly reactive reagents that have become indispensable in the synthetic chemist's toolbox.
Physicochemical Properties of the Trifluoromethylthio Group
The desirability of the SCF3 group in drug discovery and materials science stems from its unique combination of electronic and physical properties. It is one of the most lipophilic electron-withdrawing groups known.
| Property | Value | Significance in Drug Discovery and Materials Science |
| Hansch Lipophilicity Parameter (π) | 1.44[4] | The high lipophilicity enhances membrane permeability, improving the absorption and distribution of drug candidates.[2][5] |
| Hammett Parameter (σp) | 0.44 - 0.53[6] | The strong electron-withdrawing nature increases metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[5] |
| pKa of Ar-SH vs. Ar-SCF3 | The SCF3 group significantly lowers the pKa of neighboring acidic protons, influencing binding interactions and solubility.[7][8] |
Key Experimental Protocols
The ability to reliably introduce the SCF3 group is contingent on the availability of robust synthetic methods. Below are detailed protocols for the preparation of key historical and modern trifluoromethylthiolating reagents.
Synthesis of Trifluoromethanesulfenyl Chloride (CF3SCl)
Warning: This procedure involves a highly toxic and volatile gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction: CF3SSCF3 + Cl2 → 2 CF3SCl
-
Procedure: In a 10 L Hastelloy autoclave, 4,040 g of bis(trifluoromethyl) disulfide and 2,000 g of 96% sulfuric acid are combined. The autoclave is pressurized to 5 bar with nitrogen at 18 °C. Liquid chlorine (1,000 mL) is then introduced into the solution at 40 °C over a period of 2 hours. The reaction mixture is stirred for an additional 12 hours at 40 °C, with the pressure maintained between 14 and 16 bar. The product is then purified by distillation to yield trifluoromethanesulfenyl chloride (4,250 g) as a gas with a boiling point of 0 °C at standard pressure.[1]
Synthesis of Yagupolskii's Reagent (A Diaryl(trifluoromethyl)sulfonium Salt)
-
Reaction Overview: This synthesis involves the reaction of an aryltrifluoromethyl sulfoxide with a strong Lewis acid, followed by reaction with an electron-rich arene.[3]
-
Step 1: Formation of Fluoro(trifluoromethyl)arylsulfonium Salt: An aryltrifluoromethyl sulfoxide is treated with a sulfur trioxide-based superacid or a similar activating agent to generate the reactive sulfonium species.
-
Step 2: Arylation: The resulting fluoro(trifluoromethyl)arylsulfonium salt is then reacted with an electron-rich aromatic compound (e.g., benzene, toluene) to yield the diaryl(trifluoromethyl)sulfonium salt.
-
Example Reaction: The reaction of the sulfonium salt with sodium p-nitrothiophenolate yields the corresponding trifluoromethyl sulfide in approximately 65% yield.[3]
One-Pot Synthesis of Umemoto's Reagent
-
Reaction Overview: This method provides a more practical, one-pot synthesis of S-(trifluoromethyl)dibenzothiophenium salts from readily available starting materials.[9][10]
-
Procedure: A biphenyl derivative (e.g., 3,3'-difluorobiphenyl) is subjected to a sequence of reactions in a single pot. This typically involves trifluoromethylthiolation of the biphenyl core, followed by oxidative cyclization to form the dibenzothiophene ring system, and finally, activation to the sulfonium salt. The use of reagents like CF3SO2Na, (CF3CO)2O, CF3COOH, and TfOH in a concerted manner facilitates this transformation.[9]
Synthesis of Togni Reagent II
-
Reaction Overview: This procedure describes the synthesis of a stable and versatile hypervalent iodine-based electrophilic trifluoromethylating agent.[1]
-
Step 1: Oxidation and Cyclization: 2-Iodobenzoic acid is oxidized with sodium periodate and cyclized to form 1-hydroxy-1,2-benziodoxol-3(1H)-one.
-
Step 2: Acylation: The intermediate from Step 1 is then acylated using acetic anhydride.
-
Step 3: Trifluoromethylation: The final step involves a substitution reaction with trifluoromethyltrimethylsilane (TMSCF3) to yield Togni Reagent II. A more recent one-pot synthesis utilizes trichloroisocyanuric acid as the oxidant in place of sodium periodate.[1]
The Evolution of Trifluoromethylthiolating Agents
The development of reagents for trifluoromethylthiolation has progressed from hazardous gases to user-friendly, bench-stable solids, enabling a wider range of applications. This evolution can be visualized as a progression of generations, each offering significant advantages over the last.
Synthetic Pathways and Workflows
The introduction of the SCF3 group can be achieved through various synthetic strategies, including electrophilic, nucleophilic, and radical pathways. The choice of method depends on the substrate, desired functional group tolerance, and the specific trifluoromethylthiolating agent employed.
General Workflow for Electrophilic Trifluoromethylthiolation
This workflow illustrates a typical electrophilic trifluoromethylthiolation reaction using a third-generation reagent.
Conclusion
The discovery and development of trifluoromethylthio compounds represent a significant advancement in chemical synthesis, with profound implications for the pharmaceutical and agrochemical industries. From the early challenges of handling hazardous gaseous reagents to the sophisticated and user-friendly electrophilic reagents of today, the journey of the SCF3 group is a testament to the ingenuity and perseverance of the scientific community. The unique physicochemical properties of this functional group continue to inspire the design of novel molecules with enhanced efficacy, stability, and bioavailability. As research in this area progresses, the development of even more efficient, selective, and sustainable methods for trifluoromethylthiolation will undoubtedly unlock new frontiers in chemical innovation.
References
- 1. Togni reagent II - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Trifluoromethylthiolating Agents for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethylthio (SCF₃) group into organic molecules has become a powerful tool in modern medicinal chemistry and drug development. This is attributed to the unique physicochemical properties imparted by the SCF₃ moiety, including high lipophilicity (Hansch parameter π = 1.44), strong electron-withdrawing character, and enhanced metabolic stability.[1] These properties can significantly improve a drug candidate's membrane permeability, bioavailability, and resistance to enzymatic degradation.[2][3] This technical guide provides a comprehensive overview of the primary classes of trifluoromethylthiolating agents, detailed experimental protocols for their synthesis and application, and a summary of their reactivity with various substrates.
Classification of Trifluoromethylthiolating Agents
Trifluoromethylthiolating agents can be broadly categorized into three main classes based on their reactive nature: electrophilic, nucleophilic, and radical. The choice of reagent class depends on the nature of the substrate and the desired bond formation.
Caption: Classification of trifluoromethylthiolating agents.
Electrophilic Trifluoromethylthiolating Agents
Electrophilic trifluoromethylthiolating agents are characterized by their ability to deliver an electrophilic "SCF₃⁺" synthon. These reagents are particularly useful for the trifluoromethylthiolation of electron-rich substrates such as arenes, heterocycles, and enolates.
Key Reagents and Synthesis
Among the most prominent and widely used electrophilic trifluoromethylthiolating agents are N-(Trifluoromethylthio)saccharin and N-(Trifluoromethylthio)phthalimide. These reagents are favored for their shelf-stability and high reactivity.[4][5]
Synthesis of N-(Trifluoromethylthio)saccharin
The synthesis of N-(Trifluoromethylthio)saccharin is a multi-step process that begins with the chlorination of saccharin, followed by the preparation of a silver trifluoromethylthiolate salt, and a final reaction to yield the desired product.[1][4]
Caption: Synthesis of N-(Trifluoromethylthio)saccharin.
Experimental Protocol: Synthesis of N-(Trifluoromethylthio)saccharin [3][4]
-
Part A: N-Chlorosaccharin: To a vigorously stirred suspension of saccharin (18.0 g, 98.3 mmol) in methanol (350 mL) under a nitrogen atmosphere, add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion. The mixture will briefly become a clear solution before a white precipitate forms. Stir for 5 minutes, then collect the precipitate by vacuum filtration. Wash the filter cake with petroleum ether (100 mL) and dry under high vacuum to yield N-chlorosaccharin as a white powder (76-79% yield).
-
Part B: tris-Silver(I) trifluoromethanethiolate acetonitrile solvate: This reagent is prepared from the reaction of silver(I) fluoride with carbon disulfide. For detailed and safe handling procedures, refer to the original literature.[2]
-
Part C: N-(Trifluoromethylthio)saccharin: In a 250 mL round-bottom flask, combine N-chlorosaccharin (5.0 g, 23.0 mmol) and tris-silver(I) trifluoromethanethiolate acetonitrile solvate (6.0 g, 9.0 mmol) in acetonitrile (65 mL). Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 30 minutes. Filter the reaction mixture through a pad of Celite to remove silver salts. Evaporate the solvent under reduced pressure. The residue is taken up in dichloromethane (90 mL), filtered again through Celite, and the solvent is removed under reduced pressure to afford N-(trifluoromethylthio)saccharin as a white solid (61-77% yield).[1][3]
Applications in Electrophilic Trifluoromethylthiolation
General Workflow for Electrophilic Aromatic Trifluoromethylthiolation
The trifluoromethylthiolation of arenes and heterocycles using electrophilic reagents often proceeds via a Friedel-Crafts-type mechanism, which can be promoted by a Lewis acid or, for highly activated substrates, can occur without a promoter.[6][7]
Caption: General workflow for electrophilic trifluoromethylthiolation.
Experimental Protocol: Trifluoromethylthiolation of Indole with N-(Trifluoromethylthio)saccharin [8]
To a reaction vessel, add indole (0.0187 g, 0.160 mmol), N-(trifluoromethylthio)saccharin (0.0500 g, 0.177 mmol), iron(III) chloride (0.000650 g, 0.00400 mmol, 2.5 mol %), and diphenyl selenide (0.000700 mL, 0.00400 mmol, 2.5 mol %). Stir the reaction mixture at room temperature for 2 hours. Purify the reaction mixture by flash column chromatography (30% diethyl ether in hexane) to yield 3-(trifluoromethylthio)indole as an orange oil (96% yield).
Table 1: Electrophilic Trifluoromethylthiolation of Arenes and Heterocycles with N-(Trifluoromethylthio)saccharin
| Entry | Substrate | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | FeCl₃ / Diphenyl selenide | - | RT | 2 | 96 | [8] |
| 2 | 1-Methylindole | TMSCl | Dichloromethane | RT | 16 | 80 | [4] |
| 3 | N-Phenylpyrrole | None | TFE | 40 | 12 | 81 | [4] |
| 4 | 1H-Indazole | None | TFE | 40 | 12 | 70 | [4] |
| 5 | Imidazo[1,2-a]pyridine | FeCl₃ (10 mol%) / AgSbF₆ (30 mol%) | DCE | 100 | 16 | - | [7] |
Nucleophilic Trifluoromethylthiolating Agents
Nucleophilic trifluoromethylthiolating agents provide a "SCF₃⁻" synthon and are commonly used in transition metal-catalyzed cross-coupling reactions with aryl and vinyl halides or pseudohalides.
Key Reagents
Common nucleophilic reagents include metal trifluoromethylthiolates such as CuSCF₃ and AgSCF₃.[9][10] While effective, these reagents can be sensitive to air and moisture.
Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids [11][12]
To a reaction vessel, add the aryl boronic acid (1.0 mmol), Togni's reagent (an electrophilic trifluoromethylating agent that generates a nucleophilic copper species in situ), CuI (catalyst), 1,10-phenanthroline (ligand), and K₂CO₃ (base) in diglyme. Stir the reaction mixture at 35°C for 14 hours. After completion, the reaction is worked up and the product is purified by column chromatography.
Table 2: Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | CuI | 1,10-phenanthroline | K₂CO₃ | Diglyme | 35 | 14 | 85 | [12] |
| 2 | 4-Methoxyphenylboronic acid | CuI | 1,10-phenanthroline | K₂CO₃ | Diglyme | 35 | 14 | 92 | [12] |
| 3 | 4-Chlorophenylboronic acid | CuI | 1,10-phenanthroline | K₂CO₃ | Diglyme | 35 | 14 | 78 | [12] |
| 4 | 2-Thiopheneboronic acid | CuI | 1,10-phenanthroline | K₂CO₃ | Diglyme | 35 | 14 | 88 | [12] |
Radical Trifluoromethylthiolating Agents
Radical trifluoromethylthiolation involves the generation of a trifluoromethylthio radical (•SCF₃), which can then participate in various addition and cyclization reactions, particularly with alkenes and alkynes.
Key Reagents and Radical Generation
Silver trifluoromethanethiolate (AgSCF₃) is a common precursor for the generation of the •SCF₃ radical, often initiated by an oxidant or photoredox catalysis.[13][14] N-(Trifluoromethylthio)saccharin can also serve as a radical precursor under visible-light photoredox conditions.[1]
General Workflow for Radical Trifluoromethylthiolation of Alkenes
Caption: General workflow for radical trifluoromethylthiolation.
Experimental Protocol: Visible-Light Photoredox S-Trifluoromethylation of Thiols [15]
In a typical procedure, a thiol substrate, a trifluoromethylating reagent (e.g., Langlois' reagent, CF₃SO₂Na), and an organic photocatalyst (e.g., diacetyl) are dissolved in a suitable solvent. The reaction mixture is irradiated with blue LEDs at room temperature for an extended period (e.g., 48 hours). The product is then isolated and purified.
Table 3: Radical Trifluoromethylthiolation of Various Substrates
| Entry | Substrate | SCF₃ Source | Initiator/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | AgSCF₃ | K₂S₂O₈ | MeCN/H₂O | 60 | 12 | 75 | [16] |
| 2 | 1-Octene | AgSCF₃ | K₂S₂O₈ | MeCN/H₂O | 60 | 12 | 68 | [16] |
| 3 | Thiophenol | CF₃SO₂Na | Diacetyl (photocatalyst) | Acetone | RT | 48 | 81 | [15] |
| 4 | 4-Methoxythiophenol | CF₃SO₂Na | Diacetyl (photocatalyst) | Acetone | RT | 48 | 75 | [15] |
Conclusion
The development of a diverse array of trifluoromethylthiolating agents has provided chemists with a versatile toolkit for the introduction of the valuable SCF₃ group into a wide range of organic molecules. The choice between electrophilic, nucleophilic, and radical strategies allows for a tailored approach depending on the substrate and desired transformation. The detailed protocols and comparative data presented in this guide are intended to facilitate the practical application of these powerful reagents in research and development, particularly in the fields of drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]
- 10. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 11. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. "Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thio" by Raheemat Rafiu, Puspa Aryal et al. [scholarsmine.mst.edu]
- 16. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of [(Trifluoromethyl)thio]acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylthio (SCF3) group into molecular scaffolds has emerged as a powerful tool in medicinal chemistry, significantly enhancing the pharmacological profiles of parent compounds. This technical guide delves into the diverse biological activities of [(Trifluoromethyl)thio]acetic acid derivatives, a class of compounds demonstrating promising therapeutic potential across a spectrum of diseases. This document provides a comprehensive overview of their quantitative biological activities, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action to facilitate further research and drug development endeavors.
Quantitative Biological Activity
The introduction of the trifluoromethylthio moiety can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding affinity.[1][2] The following tables summarize the quantitative biological activities of various this compound derivatives and related compounds, offering a comparative analysis of their potency.
Table 1: Anticancer and Antioxidant Activities of Trifluoromethyl Thioxanthone Derivatives
| Compound | Biological Activity | Cell Line/Assay | IC50 Value |
| Compound 1 | Anticancer | HeLa | 87.8 nM[3][4][5] |
| Compound 2 | Antioxidant | DPPH Radical Scavenging | 1.67 ± 0.5 µM[3][4] |
| Compound 3 | Antioxidant | DPPH Radical Scavenging | 46.6% inhibition at 80 µg/mL[3][4] |
| Trolox (Control) | Antioxidant | DPPH Radical Scavenging | 0.41 ± 0.05 µg/mL[3] |
Table 2: Enzyme Inhibition and Anti-inflammatory Activities of Trifluoromethyl Thioxanthone Derivatives
| Compound | Biological Activity | Enzyme/Assay | IC50 Value |
| Compound 1 | Anti-inflammatory | COX-2 Inhibition | 27.1 ± 0.6 nM[4] |
| Compound 2 | Enzyme Inhibition | α-Amylase | 60.2 ± 0.8 µM[3][4] |
| --- | Enzyme Inhibition | Pancreatic Lipase | 110.6 ± 7.5 µM[4] |
| Compound 3 | Anti-inflammatory | COX-2 Inhibition | 25.9 ± 0.45 nM[4] |
| --- | Enzyme Inhibition | Pancreatic Lipase | 277.0 µM[4] |
| Compound 4 | Anti-inflammatory | COX-1 Inhibition | 10.1 ± 1.3 nM[4] |
| --- | Anti-inflammatory | COX-2 Inhibition | 6.5 to 27.4 nM[3][4] |
| --- | Enzyme Inhibition | Pancreatic Lipase | 100.6 ± 7.3 µM[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound
A facile route for the synthesis of the core compound, this compound, has been reported starting from ethyl mercaptoacetate.[6] The process involves the chlorination of ethyl mercaptoacetate, followed by a reaction sequence that ultimately yields the desired product.[6] For specific derivatives, such as trifluoromethyl thioxanthones, synthesis can be achieved through a multi-step process involving the reaction of o-mercaptobenzoic acid with a suitable trifluoromethyl-containing intermediate, followed by cyclization.[3]
Biological Assays
The antioxidant potential of the compounds is assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3]
-
Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or DMSO). A fresh solution of DPPH in methanol (e.g., 0.1 mM) is also prepared.
-
Assay Procedure: In a 96-well plate, serial dilutions of the test compound are mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a microplate reader. The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the sample).
-
Data Analysis: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve. Ascorbic acid or Trolox is commonly used as a positive control.[3]
The cytotoxic effect of the compounds on cancer cells, such as the HeLa cell line, is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]
-
Cell Culture: HeLa cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or acidic isopropanol), and the absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
The ability of the compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme is a measure of their anti-inflammatory potential.
-
Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme and a suitable substrate, such as arachidonic acid, are used.
-
Assay Procedure: The assay is typically performed in a 96-well plate. The test compound, COX-2 enzyme, and a fluorometric probe are incubated together in an assay buffer.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of arachidonic acid. The fluorescence generated from the enzymatic reaction is measured kinetically using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated. The IC50 value is then determined from the dose-response curve.
This assay measures the ability of compounds to inhibit pancreatic lipase, an enzyme involved in fat digestion.[9][10][11][12]
-
Reagents: Porcine pancreatic lipase and a substrate such as p-nitrophenyl butyrate (pNPB) are used.
-
Procedure: The test compound is pre-incubated with the enzyme solution. The reaction is initiated by adding the substrate.
-
Measurement: The hydrolysis of the substrate releases p-nitrophenol, which can be measured spectrophotometrically at a specific wavelength.
-
Analysis: The percentage of inhibition is calculated, and the IC50 value is determined. Orlistat is often used as a positive control.[4]
This assay evaluates the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[13][14][15][16][17]
-
Reagents: Porcine pancreatic α-amylase and a starch solution are used as the enzyme and substrate, respectively.
-
Procedure: The test compound is incubated with the enzyme solution before the addition of the starch solution.
-
Measurement: The amount of reducing sugar produced is quantified using a reagent like dinitrosalicylic acid (DNS), which produces a color change that can be measured spectrophotometrically.
-
Analysis: The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is a common positive control.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which this compound derivatives exert their biological effects is crucial for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways associated with the observed activities.
Caption: Topoisomerase II inhibition leading to apoptosis.
Caption: Inhibition of the COX-2 inflammatory pathway.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipase inhibitor - Wikipedia [en.wikipedia.org]
- 10. What are Lipase inhibitors and how do they work? [synapse.patsnap.com]
- 11. scbt.com [scbt.com]
- 12. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are Alpha-amylase inhibitors and how do they work? [synapse.patsnap.com]
- 14. Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alpha-Amylase inhibition: Significance and symbolism [wisdomlib.org]
- 16. Inhibition mechanism of α-amylase and amyloglucosidase by spherical nanocrystalline cellulose with varying particle sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of Trifluoromethylthio Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylthio (SCF3) group into bioactive molecules has garnered significant attention in medicinal chemistry. This in-depth technical guide explores the burgeoning therapeutic applications of trifluoromethylthio compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing insights into relevant experimental protocols and signaling pathways. The unique physicochemical properties of the SCF3 moiety, including its high lipophilicity, metabolic stability, and strong electron-withdrawing nature, contribute to the enhanced pharmacological profiles of parent compounds, opening new avenues for drug discovery and development.[1][2]
Anticancer Activity
Trifluoromethylthio-containing compounds have demonstrated promising anticancer activity across a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways implicated in cancer cell proliferation and survival.
Cytotoxicity of Trifluoromethylthio Compounds
A variety of trifluoromethylthio-substituted heterocyclic compounds have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.
Table 1: Cytotoxicity (IC50) of Trifluoromethylthio Compounds against Cancer Cell Lines
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | 25.4 | [3] |
| C32 (Amelanotic Melanoma) | 24.4 | [3] | ||
| DU145 (Prostate) | Not specified as highly sensitive | [3] | ||
| MCF-7 (Breast) | Not specified as resistant | [3] | ||
| 3-(4-chlorophenyl)-5-(trifluoromethyl)-7-chloro[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3c) | C32 (Amelanotic Melanoma) | Not specified as highly sensitive | [3] | |
| 7-chloro-3-(4-methoxyphenyl)-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3d) | C32 (Amelanotic Melanoma) | 87.4 | [3] | |
| Chalcones | Chalcone-3 | MDA-MB-231 (Breast) | 17.98 ± 6.36 µg/mL | [4] |
| Tri-chalcone S1-2 | MCF-7 (Breast) | 5.31 ± 0.26 µg/mL | [5] |
Mechanism of Action: Induction of Apoptosis
A key mechanism by which trifluoromethylthio compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. Western blot analysis is a common technique used to detect the expression levels of apoptosis-related proteins.
Experimental Protocol: Western Blot Analysis of Apoptosis Markers
-
Cell Culture and Treatment: Culture cancer cells (e.g., MDA-MB-231 or MCF-7) to 70-80% confluency. Treat the cells with the trifluoromethylthio compound of interest at various concentrations and time points. A vehicle control (e.g., DMSO) should be included.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis markers such as cleaved caspase-3, cleaved caspase-7, cleaved PARP, Bax, and Bcl-2. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control to ensure equal protein loading.[5][6]
Signaling Pathway: Intrinsic and Extrinsic Apoptosis Pathways
Trifluoromethylthio compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. The extrinsic pathway is activated by the binding of extracellular death ligands to transmembrane death receptors, resulting in the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which cleave key cellular substrates, ultimately leading to cell death.[7][8][9][10]
Caption: Intrinsic and extrinsic apoptosis pathways activated by SCF3 compounds.
Anti-inflammatory Activity
The anti-inflammatory properties of trifluoromethylthio compounds are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation.
COX-2 Inhibition
Several trifluoromethyl-containing analogues of known nonsteroidal anti-inflammatory drugs (NSAIDs) have been developed and shown to be potent and selective COX-2 inhibitors.
Table 2: COX-2 Inhibitory Activity of Trifluoromethyl-Containing Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 2.6 | 0.008 | 325 | [11] |
| [11C]9 (Celecoxib analog) | 2.6 | 0.008 | 325 | [11] |
| PC-406 (Celecoxib derivative) | >10 | 0.0089 | >1122 | [12] |
| PC-407 (Celecoxib derivative) | 0.0275 | 0.0019 | 14.4 | [12] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Reconstitute purified human or ovine COX-2 enzyme and prepare a stock solution of the substrate, arachidonic acid.
-
Inhibitor Preparation: Prepare serial dilutions of the trifluoromethylthio test compound.
-
Assay Reaction: In a 96-well plate, combine the COX-2 enzyme, a fluorescent probe, and the test inhibitor at various concentrations. Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Signaling Pathway: COX-2 and Prostaglandin Synthesis
The COX-2 pathway is a critical component of the inflammatory response. Upon stimulation by pro-inflammatory signals, the expression of COX-2 is upregulated. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further converted to various prostaglandins, including prostaglandin E2 (PGE2), by specific synthases. PGE2 is a major mediator of inflammation, causing vasodilation, increased vascular permeability, and pain. Trifluoromethylthio compounds can inhibit COX-2, thereby blocking the production of these pro-inflammatory prostaglandins.
Caption: Inhibition of the COX-2 pathway by SCF3 compounds.
In Vivo Anti-inflammatory Activity
The anti-inflammatory effects of trifluoromethylthio compounds can be evaluated in vivo using animal models such as the carrageenan-induced paw edema model in rats.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the trifluoromethylthio test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[13][14][15][16][17][18][19][20][21]
Antimicrobial and Antiviral Activity
The trifluoromethylthio moiety has also been incorporated into molecules to enhance their antimicrobial and antiviral properties.
Antibacterial Activity
Trifluoromethylthio-containing compounds have shown potent activity against various bacterial strains, including multidrug-resistant ones like methicillin-resistant Staphylococcus aureus (MRSA).
Table 3: Minimum Inhibitory Concentration (MIC) of Trifluoromethylthio Compounds against Bacteria
| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| (1,3,4-oxadiazol-2-yl)benzamides | Compound 6 (SCF3 containing) | S. aureus ATCC 25923 | 0.125 | [2] |
| MRSA ATCC 33592 | 0.125 | [2] | ||
| VRSA (NRS 119) | 0.06 | [2] | ||
| Benzimidazoles | TFBZ | MRSA | 4 | [16] |
| Nitrofuranyl Benzimidazoles | Compound 3e | E. coli | 2 | [22] |
| S. aureus | 2 | [22] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Grow the bacterial strain of interest in an appropriate broth medium overnight.
-
Compound Dilution: Prepare serial two-fold dilutions of the trifluoromethylthio compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[22][23][24][25][26][27]
Antiviral Activity
Trifluoromethylthiolated nucleoside analogues and other derivatives have been investigated for their potential as antiviral agents, particularly against herpes simplex virus (HSV).
Table 4: Antiviral Activity (EC50) of Trifluoromethylthio Compounds
| Compound Class | Specific Compound | Virus | EC50 (µg/mL) | Reference |
| Trifluoromethylthiolane derivatives | 10S-52 | HSV-1 | Reduced titer by 2 log10 at 252-503 µg/mL | [28] |
| Trifluorothymidine (TFT) | - | HSV-1 (acyclovir-susceptible) | 3.07 ± 0.36 to 12.52 ± 0.61 µM | [29] |
| HSV-1 (acyclovir-resistant) | 15.40 ± 3.17 µM | [29] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
-
Cell Culture: Seed a monolayer of susceptible host cells (e.g., Vero cells for HSV) in a multi-well plate.
-
Virus Infection: Infect the cell monolayer with a known amount of virus for a specific adsorption period.
-
Compound Treatment: Remove the virus inoculum and add an overlay medium containing serial dilutions of the trifluoromethylthio compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques (zones of cell death).
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).[24][29][30][31][32]
Pharmacokinetics
The trifluoromethylthio group is known to improve the pharmacokinetic properties of drug candidates by increasing their metabolic stability and lipophilicity.
Table 5: Pharmacokinetic Parameters of a Trifluoromethylthio-Containing Compound in Rats
| Compound | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| [14C]-ITF-296 | Oral | 10 | - | - | - | - | ~100 | [33][34] |
| C1 | Oral | 50 | 2.8 ± 0.1 | 0.55 | 2.5 ± 0.6 | - | ~77 | [35] |
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Animal Dosing: Administer the trifluoromethylthio compound to rats or mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points after administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Drug Concentration Analysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC).[4][33][34][35][36][37][38]
Central Signaling Pathway: NF-κB
The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Some trifluoromethylthio compounds may exert their therapeutic effects by modulating this pathway.
Signaling Pathway: Canonical NF-κB Activation
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. IKK phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes involved in inflammation and cell survival.
Caption: Canonical NF-κB signaling pathway and its inhibition by SCF3 compounds.
Conclusion
The incorporation of the trifluoromethylthio group represents a promising strategy in the design of novel therapeutic agents. The unique properties conferred by the SCF3 moiety have led to the development of compounds with potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities. This technical guide has provided an overview of these applications, supported by quantitative data, detailed experimental protocols, and illustrations of key signaling pathways. Further research into the synthesis and biological evaluation of novel trifluoromethylthio compounds is warranted to fully exploit their therapeutic potential and translate these promising findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chalcone-3 Inhibits the Proliferation of Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tri-chalcone suppressed breast cancer cell proliferation and induced apoptosis through intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Extrinsic & Intrinsic Apoptosis Pathways Diagram [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. One Step Syntheses of Nitrofuranyl Benzimidazoles that are Active Against Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. NF-κB Signaling Pathway Diagram [scispace.com]
- 26. Fig. 2, [The canonical NF-κB activation pathway...]. - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Antiviral activity of triptolide on herpes simplex virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 | springermedicine.com [springermedicine.com]
- 35. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
The Trifluoromethylthio (SCF3) Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a paramount strategy in modern drug design, and among these, the trifluoromethylthio (SCF3) group stands out for its profound and beneficial impact on the properties of bioactive molecules. This technical guide provides a comprehensive overview of the role of the SCF3 group in medicinal chemistry, detailing its physicochemical properties, its influence on pharmacokinetic and pharmacodynamic profiles, and its application in the development of therapeutic agents.
Physicochemical Properties and Their Implications
The trifluoromethylthio group imparts a unique combination of properties to a molecule, primarily driven by its high electronegativity and lipophilicity. These characteristics are instrumental in overcoming many of the challenges faced in drug development.
Lipophilicity: The SCF3 group is one of the most lipophilic functional groups used in medicinal chemistry.[1] Its high Hansch lipophilicity parameter (π = 1.44) significantly enhances a molecule's ability to permeate cell membranes, a critical factor for oral bioavailability and distribution to target tissues.[2][3] This increased lipophilicity can facilitate passage across the blood-brain barrier, making it a valuable tool for developing drugs targeting the central nervous system.[4]
Electron-Withdrawing Nature: The strong electron-withdrawing effect of the SCF3 group can significantly influence the acidity or basicity of nearby functional groups, thereby modulating a drug's pKa. This can be crucial for optimizing drug-receptor interactions and solubility. Furthermore, this electronic effect can shield adjacent chemical bonds from metabolic enzymes, particularly cytochrome P450s, leading to enhanced metabolic stability.[1][5]
Metabolic Stability: The remarkable stability of the C-S bond, coupled with the electron-withdrawing nature of the CF3 moiety, renders the SCF3 group highly resistant to metabolic degradation.[1][6] This increased metabolic stability translates to a longer in vivo half-life, reduced clearance, and potentially a lower required dose and dosing frequency.[7][8]
Impact on Drug Activity and Pharmacokinetics: Quantitative Insights
The introduction of an SCF3 group can dramatically alter the biological activity and pharmacokinetic profile of a drug candidate. The following tables summarize key quantitative data for representative SCF3-containing drugs, illustrating the tangible benefits of this functional group.
Table 1: Biological Activity of Selected SCF3-Containing Compounds
| Compound | Target | Activity (IC50/Ki) | Therapeutic Area | Reference |
| Monepantel | Nematode-specific acetylcholine receptor (MPTL-1) | EC50 = 2.13 μM (for ACR-23) | Anthelmintic | [9] |
| Toltrazuril | Enzymes in the respiratory chain and pyrimidine synthesis in coccidia | - | Anticoccidial | [7][10] |
| Tiflorex | Serotonin 5-HT2C receptor | - | Anorectic | [8] |
Table 2: Pharmacokinetic Parameters of Selected SCF3-Containing Drugs
| Drug | Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | t1/2 (h) | Reference |
| Monepantel | Sheep | 3 mg/kg (oral) | 16 | 17.9 | 671 | 31 | 4.9 | [1] |
| Monepantel Sulfone (metabolite) | Sheep | 3 mg/kg (oral monepantel) | 24 | 94.3 | 11125 | - | 111 | [1] |
| Tiflorex | Rat | 10 mg/kg (oral) | 0.5 | - | - | 30 | 7.5 | [11] |
Signaling Pathways and Mechanisms of Action
The unique electronic and steric properties of the SCF3 group can lead to novel or enhanced interactions with biological targets. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by three prominent SCF3-containing drugs.
Experimental Protocols
The successful application of the SCF3 group in drug discovery relies on robust experimental methods for both the synthesis of novel chemical entities and the evaluation of their biological properties. This section provides detailed methodologies for key experiments.
Synthesis of SCF3-Containing Compounds
General Procedure for Palladium-Catalyzed Trifluoromethylthiolation of Aryl Bromides:
This protocol is adapted from a general method for the synthesis of Ar-SCF3 compounds.[12]
-
Materials:
-
Aryl bromide (1.0 equiv)
-
AgSCF3 (1.2 equiv)
-
Pd(dba)2 (0.05 equiv)
-
Xantphos (0.10 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, AgSCF3, Pd(dba)2, Xantphos, and K2CO3.
-
Evacuate and backfill the tube with argon or nitrogen gas (repeat three times).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl sulfide.
-
In Vitro Metabolic Stability Assay (Microsomal Stability)
This protocol provides a general method to assess the metabolic stability of a compound using liver microsomes.[13][14][15][16]
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile containing an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37 °C)
-
-
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubate the microsome solution at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated from the rate of disappearance of the test compound.
-
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal permeability of drug candidates.[5][17][18][19][20]
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for analysis
-
-
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
For apical-to-basolateral (A-to-B) permeability: a. Wash the monolayer on both the apical and basolateral sides with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37 °C with gentle shaking. e. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
For basolateral-to-apical (B-to-A) permeability (to assess active efflux): a. Add the test compound solution in HBSS to the basolateral (donor) chamber. b. Add fresh HBSS to the apical (receiver) chamber. c. Follow the same incubation and sampling procedure as for A-to-B permeability.
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
-
Conclusion
The trifluoromethylthio group has firmly established itself as a valuable and often indispensable tool in the medicinal chemist's arsenal. Its unique ability to modulate lipophilicity, enhance metabolic stability, and influence electronic properties provides a powerful means to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. As synthetic methodologies for the introduction of the SCF3 group continue to evolve and our understanding of its biological consequences deepens, we can anticipate its even wider application in the design of next-generation therapeutics to address a broad spectrum of diseases. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this remarkable functional group.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. High quality, small molecule-activity datasets for kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key [oncohemakey.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
The SCF3 Group: A Technical Guide to its Lipophilicity and Electron-Withdrawing Properties for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylthio (SCF3) group has emerged as a crucial substituent in modern medicinal chemistry and agrochemical design. Its unique combination of high lipophilicity and strong electron-withdrawing character allows for the fine-tuning of a molecule's physicochemical properties, leading to improved pharmacokinetic profiles and enhanced biological activity. This technical guide provides an in-depth analysis of the lipophilicity and electron-withdrawing properties of the SCF3 group, complete with quantitative data, detailed experimental protocols, and visualizations to aid in its strategic application in drug discovery and development.
Quantitative Physicochemical Parameters of the SCF3 Group
The impact of a substituent on a molecule's properties can be quantified using various physicochemical parameters. For the SCF3 group, the most relevant are the Hansch-Fujita lipophilicity parameter (π) and the Hammett electronic constants (σ).
Lipophilicity: The Hansch-Fujita Parameter (π)
The Hansch-Fujita parameter (π) quantifies the contribution of a substituent to the lipophilicity of a parent molecule. A positive π value indicates that the substituent increases lipophilicity, favoring partitioning into nonpolar environments like cell membranes. The SCF3 group is one of the most lipophilic substituents used in drug design.
| Substituent | Hansch-Fujita Parameter (π) | Reference |
| SCF3 | 1.44 | [1] |
| CF3 | 0.88 | [1] |
| Cl | 0.71 | |
| CH3 | 0.56 | |
| H | 0.00 |
Table 1: Comparison of the Hansch-Fujita lipophilicity parameter (π) for the SCF3 group and other common substituents.
Electron-Withdrawing Properties: Hammett Constants (σ)
The Hammett constants, σm (meta) and σp (para), describe the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. Positive σ values indicate an electron-withdrawing effect. The SCF3 group is a strong electron-withdrawing group, comparable in strength to the nitro group, which can significantly impact a molecule's pKa and its interactions with biological targets.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Reference(s) |
| SCF3 | 0.40 | 0.50 | [2] |
| CF3 | 0.43 | 0.54 | |
| NO2 | 0.71 | 0.78 | |
| CN | 0.56 | 0.66 | |
| Cl | 0.37 | 0.23 | |
| H | 0.00 | 0.00 |
Table 2: Hammett electronic constants (σm and σp) for the SCF3 group and other substituents.
Experimental Protocols for Physicochemical Parameter Determination
Accurate determination of lipophilicity and electronic effects is crucial for quantitative structure-activity relationship (QSAR) studies. Below are detailed methodologies for the experimental determination of the Hansch-Fujita parameter (π) and Hammett constants (σ).
Determination of the Hansch-Fujita Lipophilicity Parameter (π) via the Shake-Flask Method
The π value for a substituent is derived from the difference in the logarithm of the octanol-water partition coefficient (logP) between the substituted and unsubstituted parent compound (π = logP(substituted) - logP(unsubstituted)). The shake-flask method is the gold standard for logP determination.[3][4][5][6]
Materials:
-
High-purity n-octanol
-
High-purity water (e.g., Milli-Q)
-
Phosphate buffer (pH 7.4)
-
The parent compound and the SCF3-substituted compound
-
Glassware: flasks with stoppers, separatory funnels, volumetric flasks, pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
Shaker or vortex mixer
-
Centrifuge
Protocol:
-
Pre-saturation of Solvents: Mix n-octanol and phosphate buffer (pH 7.4) in a large container and shake vigorously for 24 hours. Allow the phases to separate completely. This ensures that each solvent is saturated with the other before the experiment.
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound (parent or SCF3-substituted) in the pre-saturated n-octanol.
-
Partitioning:
-
In a flask, add a known volume of the pre-saturated n-octanol stock solution and a known volume of the pre-saturated phosphate buffer. The volumes should be chosen to ensure that the final concentration in each phase is within the linear range of the analytical method.
-
Stopper the flask and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
-
Phase Separation:
-
Allow the flask to stand until the two phases have clearly separated.
-
To ensure complete separation, centrifuge the mixture.
-
-
Concentration Measurement:
-
Carefully withdraw an aliquot from each phase (n-octanol and aqueous).
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
-
Calculation of logP:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
The logP is the logarithm of P: logP = log10(P).
-
-
Calculation of π:
-
Repeat the procedure for both the parent and the SCF3-substituted compound.
-
Calculate the π value for the SCF3 group using the formula: π(SCF3) = logP(SCF3-substituted compound) - logP(parent compound).
-
Determination of Hammett Constants (σ) via pKa Measurement of Substituted Benzoic Acids
Hammett constants are traditionally determined from the dissociation constants (Ka) of substituted benzoic acids in water at 25°C.[7][8] The σ value is calculated using the Hammett equation: σ = log(Ka/Ka₀), where Ka is the dissociation constant of the substituted benzoic acid and Ka₀ is the dissociation constant of unsubstituted benzoic acid. The pKa is the negative logarithm of Ka.
Materials:
-
Unsubstituted benzoic acid and the meta- or para-SCF3-substituted benzoic acid
-
High-purity water
-
Standardized sodium hydroxide (NaOH) solution (carbonate-free)
-
pH meter with a calibrated electrode
-
Constant temperature water bath (25°C)
-
Burette, beaker, magnetic stirrer, and stir bar
-
UV-Vis spectrophotometer (for the spectrophotometric method)
-
Buffer solutions of known pH (for the spectrophotometric method)
Protocol (Potentiometric Titration Method):
-
Prepare the Acid Solution: Accurately weigh a sample of the substituted benzoic acid and dissolve it in a known volume of water in a beaker. Place the beaker in the constant temperature water bath at 25°C.
-
Titration Setup: Place a calibrated pH electrode and a magnetic stir bar in the beaker. Begin stirring the solution.
-
Titration: Titrate the acid solution with the standardized NaOH solution, recording the pH after each addition of titrant. Add smaller increments of titrant near the equivalence point.
-
Determine the pKa:
-
Plot the pH versus the volume of NaOH added.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
-
Calculate σ:
-
Determine the pKa for both the unsubstituted and the SCF3-substituted benzoic acid.
-
Calculate the Hammett constant using the formula: σ = pKa(unsubstituted) - pKa(substituted).
-
Protocol (UV-Vis Spectrophotometric Method): [7][9][10]
-
Prepare Solutions: Prepare a series of buffer solutions with known pH values. Prepare a stock solution of the substituted benzoic acid in a suitable solvent (e.g., methanol or DMSO).
-
Spectra Acquisition:
-
For each buffer solution, add a small, constant amount of the stock solution to a cuvette containing the buffer.
-
Record the UV-Vis spectrum of each solution.
-
-
Data Analysis:
-
Choose a wavelength where the absorbance of the acidic and basic forms of the compound differs significantly.
-
Plot the absorbance at this wavelength against the pH.
-
The resulting sigmoidal curve will have an inflection point. The pH at this inflection point is the pKa of the compound.
-
-
Calculate σ:
-
Determine the pKa for both the unsubstituted and the SCF3-substituted benzoic acid.
-
Calculate the Hammett constant using the formula: σ = pKa(unsubstituted) - pKa(substituted).
-
Visualizing Workflows and Pathways
Graphviz diagrams can be used to illustrate complex experimental workflows and biological signaling pathways, providing a clear and concise visual representation.
Synthetic Workflow: Synthesis of Toltrazuril
Toltrazuril is an anticoccidial drug that contains the SCF3 group. Its synthesis involves several key steps that can be visualized as a workflow.[11][12][13][14]
Caption: Synthetic workflow for the preparation of Toltrazuril.
Signaling Pathway: Mechanism of Action of Toltrazuril and Ponazuril
Toltrazuril and its active metabolite, ponazuril, are effective against coccidia by disrupting the parasite's pyrimidine synthesis pathway. This ultimately inhibits DNA synthesis and parasite replication.[15][16][17][18][19][20][21][22][23][24]
Caption: Mechanism of action of Toltrazuril/Ponazuril in coccidia.
Conclusion
The trifluoromethylthio (SCF3) group is a powerful tool in the arsenal of medicinal chemists. Its pronounced lipophilicity enhances membrane permeability and bioavailability, while its strong electron-withdrawing nature can modulate pKa and improve metabolic stability. A thorough understanding of its quantitative physicochemical parameters and the ability to experimentally determine them are essential for the rational design of novel therapeutics. The strategic incorporation of the SCF3 group, guided by the principles outlined in this guide, can significantly contribute to the development of more effective and safer drugs.
References
- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. researchgate.net [researchgate.net]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 9. hi-tec.tripod.com [hi-tec.tripod.com]
- 10. ishigirl.tripod.com [ishigirl.tripod.com]
- 11. CN101108831B - A kind of preparation method of toltrazuril - Google Patents [patents.google.com]
- 12. CN101265236B - Synthesis technique for toltrazuril - Google Patents [patents.google.com]
- 13. CN101265236A - Synthesis technique for toltrazuril - Google Patents [patents.google.com]
- 14. Synthesis and Application of Toltrazuril_Chemicalbook [chemicalbook.com]
- 15. ponazuril.net [ponazuril.net]
- 16. Toltrazuril - Wikipedia [en.wikipedia.org]
- 17. toku-e.com [toku-e.com]
- 18. sdhopebiotech.com [sdhopebiotech.com]
- 19. toltrazurilshop.com [toltrazurilshop.com]
- 20. toltrazurilshop.com [toltrazurilshop.com]
- 21. vetmed.illinois.edu [vetmed.illinois.edu]
- 22. The effects of ponazuril on development of apicomplexans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Determination of the activity of ponazuril against Sarcocystis neurona in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of [(Trifluoromethyl)thio]acetic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(Trifluoromethyl)thio]acetic acid is a valuable building block in medicinal chemistry and materials science. The incorporation of the trifluoromethylthio (SCF3) group can significantly alter the physicochemical and biological properties of molecules, often leading to enhanced lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive review of the literature on this compound, with a focus on its synthesis, spectral properties, and potential applications, particularly in drug development. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate further research and application of this versatile compound.
Physicochemical Properties
This compound is a sulfur-containing carboxylic acid with the chemical formula C3H3F3O2S. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C3H3F3O2S | |
| Molecular Weight | 160.11 g/mol | |
| CAS Number | 2408-17-5 | |
| Appearance | Not specified in provided results | |
| Melting Point | Not specified in provided results | |
| Boiling Point | Not specified in provided results | |
| pKa | Not specified in provided results |
Synthesis of this compound
A key synthetic route to this compound involves the reaction of a trifluoromethylthiolating agent with a suitable two-carbon synthon. While a specific, detailed protocol for the direct synthesis of this compound was not found in the provided search results, a general approach can be inferred from the synthesis of related compounds. A plausible method involves the nucleophilic substitution of a haloacetic acid derivative with a trifluoromethylthiolate source.
A continuous flow approach has been described for the synthesis of α-trifluoromethylthiolated esters and amides from arylacetic acids using N-(trifluoromethylthio)phthalimide as the electrophilic reagent. This methodology could potentially be adapted for the synthesis of this compound.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on common organic chemistry principles.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its characterization. While the search results did not provide a complete set of spectra, they alluded to the use of various spectroscopic techniques for the characterization of related compounds.
| Spectroscopic Data | Expected Features |
| ¹H NMR | A singlet for the methylene protons (CH2) adjacent to the sulfur and carbonyl groups. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, and the trifluoromethyl carbon (likely a quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the CF3 group. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the carboxylic acid, and a broad O-H stretch. C-F and C-S stretching vibrations would also be present. |
| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns. |
Applications in Drug Development and Biological Activity
The trifluoromethylthio (SCF3) group is of significant interest in drug design due to its unique properties. It is highly lipophilic and electron-withdrawing, which can enhance a molecule's metabolic stability and ability to cross cell membranes.
While specific biological activities for this compound were not detailed in the provided search results, numerous studies have highlighted the potent and diverse biological activities of molecules containing the trifluoromethylthio moiety.
Antimicrobial and Antifungal Activity
Derivatives of trifluoromethyl-containing compounds have shown promising antimicrobial and antifungal activities. For instance, certain fluoro/trifluoromethyl-substituted acylthiourea derivatives have demonstrated activity against both planktonic and biofilm-embedded microbial cells, with minimum inhibitory concentrations (MICs) ranging from 0.15 to 2.5 mg/mL.
Anticancer and Anti-inflammatory Activity
Trifluoromethyl thioxanthone analogues have been investigated for their bioactivity. Some of these compounds have exhibited promising antioxidant, anti-amylase, anticancer, and COX inhibition properties.
Modulation of Cellular Signaling Pathways
Natural and synthetic compounds are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound are not yet elucidated, compounds with similar structural motifs have been shown to influence pathways such as:
-
PI3K/Akt/mTOR Pathway: Crucial for cell survival and proliferation.
-
MAPK/ERK Pathway: Involved in cell growth and differentiation.
-
NF-κB Signaling Pathway: A key regulator of inflammation and immune responses.
The diagram below illustrates a general experimental workflow for screening the biological activity of a novel compound like this compound and identifying its potential cellular targets.
Caption: General workflow for biological activity screening and target identification.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents and functional materials. Its synthesis, while not yet fully detailed in readily available literature, appears achievable through established chemical transformations. The unique properties conferred by the trifluoromethylthio group warrant further investigation into the biological activities of this compound and its derivatives. Future research should focus on elucidating its specific molecular targets and mechanisms of action to fully realize its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing molecule.
Methodological & Application
Application Notes and Protocols for the Synthesis of [(Trifluoromethyl)thio]acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
[(Trifluoromethyl)thio]acetic acid is a valuable building block in medicinal and agricultural chemistry. The incorporation of the trifluoromethylthio (SCF3) group can significantly enhance the lipophilicity, metabolic stability, and biological activity of molecules.[1][2][3] This document provides a detailed protocol for the synthesis of this compound, based on the method reported by DeMarinis and Hoover.[4]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Boiling Point (°C) |
| Ethyl 2-[[(trichloromethyl)thio]thio]acetate | Ethyl mercaptoacetate | Trichloromethanesulfenyl chloride, Triethylamine | Diethyl ether | - | - |
| Ethyl 2-[(trifluoromethyl)thio]acetate | Ethyl 2-[[(trichloromethyl)thio]thio]acetate | Antimony trifluoride | - | 41 | - |
| This compound | Ethyl 2-[(trifluoromethyl)thio]acetate | Triphenylphosphine, Water | THF | 59 | 87-88 (11 mm Hg) |
Experimental Protocol
This protocol describes a multi-step synthesis of this compound starting from ethyl mercaptoacetate.[4]
Step 1: Synthesis of Ethyl 2-[[(trichloromethyl)thio]thio]acetate
-
A solution of trichloromethanesulfenyl chloride (18.6 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise to a stirred solution of ethyl mercaptoacetate (12.0 g, 0.1 mol) and triethylamine (10.1 g, 0.1 mol) in 200 mL of anhydrous diethyl ether at 0°C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The mixture is then filtered to remove the triethylamine hydrochloride precipitate.
-
The filtrate is concentrated under reduced pressure to yield ethyl 2-[[(trichloromethyl)thio]thio]acetate as a crude product, which is used in the next step without further purification.
Step 2: Synthesis of Ethyl 2-[(trifluoromethyl)thio]acetate
-
The crude ethyl 2-[[(trichloromethyl)thio]thio]acetate is mixed with antimony trifluoride (21.3 g, 0.12 mol).
-
The mixture is heated, and the product, ethyl 2-[(trifluoromethyl)thio]acetate, is distilled directly from the reaction flask. This yields 1.8 g (41%) of the product as a light tan oil.[4]
Step 3: Synthesis of this compound
-
A solution of ethyl 2-[(trifluoromethyl)thio]acetate (3.8 g, 20 mmol) dissolved in 20 mL of tetrahydrofuran (THF) is added dropwise to a stirred solution of triphenylphosphine (5.8 g, 22 mmol) in 50 mL of THF.
-
After the addition, water is added to the reaction mixture.
-
The THF is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether.
-
The aqueous layer is then acidified and extracted again with diethyl ether.
-
The final ether extracts are dried over magnesium sulfate (MgSO4), filtered, and concentrated.
-
The resulting oil is distilled to give 1.9 g (59%) of this compound as a pale yellow oil.[4] The boiling point is reported as 87-88 °C at 11 mm Hg.[4]
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Laboratory Preparation of Trifluoromethylthioacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylthioacetic acid (CF₃SCH₂COOH) is a valuable building block in medicinal chemistry and drug development. The incorporation of the trifluoromethylthio (SCF₃) group can significantly enhance the lipophilicity, metabolic stability, and electron-withdrawing properties of a molecule, making it a desirable moiety in the design of novel therapeutic agents. This document provides detailed protocols for the laboratory-scale synthesis of trifluoromethylthioacetic acid, enabling researchers to reliably produce this important reagent.
Synthesis Overview
The primary method for the laboratory preparation of trifluoromethylthioacetic acid involves a two-step process commencing with the generation of 2,2,2-trifluoro-1,1-ethanedithiol from trifluoroacetic acid. This intermediate is then reacted with a haloacetic acid, such as chloroacetic acid or iodoacetic acid, to yield the final product.
Reaction Scheme:
Step 1: Synthesis of 2,2,2-Trifluoro-1,1-ethanedithiol
Step 2: Synthesis of Trifluoromethylthioacetic Acid
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of trifluoromethylthioacetic acid.
| Parameter | Value |
| Starting Material (Step 1) | Trifluoroacetic acid |
| Starting Material (Step 2) | 2,2,2-Trifluoro-1,1-ethanedithiol, Iodoacetic acid |
| Typical Overall Yield | 40-50% |
| Purity (recrystallized) | >98% |
| Reaction Time (Step 1) | 24 hours |
| Reaction Time (Step 2) | 2 hours |
| Reaction Temperature (Step 1) | Ambient Temperature |
| Reaction Temperature (Step 2) | 0 °C to Ambient Temperature |
Experimental Protocols
Materials and Equipment:
-
Trifluoroacetic acid (TFA)
-
Concentrated sulfuric acid (H₂SO₄)
-
Hydrogen sulfide (H₂S) gas
-
Iodoacetic acid
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heavy-walled, capped pressure tube
-
Round-bottom flasks
-
Condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Step 1: Synthesis of 2,2,2-Trifluoro-1,1-ethanedithiol
-
Reaction Setup: In a fume hood, add trifluoroacetic acid (e.g., 22.8 g, 0.2 mol) to a heavy-walled, capped pressure tube. Carefully add concentrated sulfuric acid (e.g., 25 mL).
-
Introduction of Hydrogen Sulfide: Cool the mixture in an ice bath and bubble hydrogen sulfide gas through the solution for approximately 1 hour.
-
Reaction: Seal the pressure tube and allow the mixture to stir at ambient temperature for 24 hours.
-
Work-up: Carefully vent the pressure tube in the fume hood. Pour the reaction mixture over crushed ice. The product, 2,2,2-trifluoro-1,1-ethanedithiol, will separate as an oil.
-
Purification: Due to its instability, the crude 2,2,2-trifluoro-1,1-ethanedithiol is typically used directly in the next step without further purification.
Step 2: Synthesis of Trifluoromethylthioacetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve iodoacetic acid (e.g., 18.6 g, 0.1 mol) in water. Cool the solution in an ice bath.
-
Addition of Base: Slowly add a solution of sodium hydroxide (e.g., 8.0 g, 0.2 mol) in water, keeping the temperature below 10 °C.
-
Addition of Dithiol: To the cold solution, add the crude 2,2,2-trifluoro-1,1-ethanedithiol (from Step 1) dropwise.
-
Reaction: Allow the mixture to warm to ambient temperature and stir for 2 hours.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1.
-
Extraction: Extract the aqueous mixture with diethyl ether (e.g., 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and diethyl ether, to yield trifluoromethylthioacetic acid as a white solid.
Visualizations
Logical Workflow for the Synthesis of Trifluoromethylthioacetic Acid
Caption: Workflow for the two-step synthesis of trifluoromethylthioacetic acid.
Signaling Pathway (Reaction Mechanism) Overview
Caption: Simplified reaction pathway for trifluoromethylthioacetic acid synthesis.
The Synthetic Utility of [(Trifluoromethyl)thio]acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(Trifluoromethyl)thio]acetic acid is a valuable, albeit specialized, building block in organic synthesis, primarily recognized for introducing the trifluoromethylthio (SCF3) group. This functional moiety is of significant interest in medicinal chemistry and drug development due to its unique electronic properties and high lipophilicity, which can enhance the metabolic stability and cell membrane permeability of drug candidates. While direct, detailed protocols for the extensive use of this compound as a starting material are not widely reported in the literature, its structural motif is frequently accessed through alternative synthetic strategies. This document provides an overview of its potential applications and detailed protocols for the synthesis of related α-trifluoromethylthiolated compounds, which represent the most relevant and well-documented area of its application.
Core Concepts and Applications
This compound serves as a precursor for incorporating the trifluoromethylthioacetyl group into larger molecules. The primary transformations involving this molecule would logically include reactions at the carboxylic acid moiety, such as esterification and amidation, and reactions involving the α-carbon. However, the literature more frequently describes the synthesis of α-trifluoromethylthio esters and amides via trifluoromethylthiolation of a pre-existing carbonyl compound.
General Synthetic Pathways
The synthesis of α-trifluoromethylthiolated carbonyl compounds, which are derivatives of this compound, typically proceeds through the activation of a parent carboxylic acid, followed by electrophilic trifluoromethylthiolation. A general workflow for this process is outlined below.
Caption: General workflow for the synthesis of α-trifluoromethylthiolated esters and amides.
Experimental Protocols
While specific protocols starting directly from this compound are scarce, the following sections provide detailed methodologies for the synthesis of α-trifluoromethylthiolated esters and amides, which are structurally related and highly relevant. Additionally, a general protocol for the esterification of carboxylic acids is provided, which can be adapted for this compound.
Protocol 1: Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Arylacetic Acids
This protocol describes a telescoped continuous flow approach to synthesize α-trifluoromethylthiolated esters and amides from commercially available arylacetic acids.[1]
Materials:
-
Arylacetic acid (e.g., 4-Bromophenylacetic acid)
-
N-(Trifluoromethylthio)phthalimide
-
3-Phenylpyrazole
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Primary or secondary amine (e.g., Benzylamine) or alcohol (e.g., Ethanol)
-
Anhydrous solvents: Acetonitrile (CH3CN), Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Syringe pumps and PTFE coil reactors
Workflow Diagram:
Caption: Flowchart for the telescoped synthesis of α-trifluoromethylthiolated amides and esters.
Procedure:
-
Preparation of Stock Solutions:
-
Syringe A: Prepare a solution of 4-bromophenylacetic acid (0.6 M) and DMAP (0.06 M) in a 1:1 mixture of CH3CN/THF.
-
Syringe B: Prepare a solution of 3-phenylpyrazole (0.63 M) and EDC·HCl (0.72 M) in a 1:1 mixture of CH3CN/DCM.
-
Syringe C: Prepare a solution of TEA in a 1:1 mixture of CH3CN/THF.
-
Syringe D: Prepare a solution of N-(trifluoromethylthio)phthalimide in a 1:1 mixture of CH3CN/THF.
-
-
In-Flow Synthesis of Acyl Pyrazole:
-
Set up two syringe pumps for Syringes A and B to deliver the solutions at a flow rate of 12.5 μL/min each into a T-mixer connected to a 50 μL PTFE coil reactor. This provides a residence time of 2 minutes for the formation of the N-acylpyrazole intermediate.[1]
-
-
In-Flow α-Trifluoromethylthiolation:
-
The output from the first reactor is fed into a second T-mixer.
-
Two additional syringe pumps deliver the solutions from Syringes C and D into the second T-mixer.
-
The combined stream flows through a 0.5 mL PTFE coil reactor maintained at 30 °C, with a residence time of 14 minutes.[1]
-
-
Amide or Ester Formation:
-
The output from the second reactor is collected in a vial containing the desired amine (2 equivalents) or alcohol.
-
The reaction mixture is stirred for 2 hours at room temperature.[1]
-
-
Work-up and Purification:
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the α-trifluoromethylthiolated amide or ester.
-
Quantitative Data:
The following table summarizes the yields for the synthesis of various α-trifluoromethylthiolated amides and an ester using the continuous flow protocol.[1]
| Product | R | Nu | Yield (%) |
| 4 | 4-Br-Ph | Benzylamine | 70 |
| 5 | 4-Br-Ph | n-Butylamine | 65 |
| 6 | 4-Cl-Ph | Benzylamine | 68 |
| 7 | 4-Cl-Ph | n-Butylamine | 60 |
| 8 | 2-NO2-Ph | Benzylamine | 50 |
| 9 | 4-Br-Ph | Diethylamine | 48 |
| 10 | 4-Br-Ph | Ethanol | 70 |
Protocol 2: General Procedure for Esterification of Carboxylic Acids using POCl3
This protocol provides a general method for the esterification of aromatic carboxylic acids, which can be adapted for this compound.[2]
Materials:
-
Carboxylic acid (e.g., this compound) (1 mmol)
-
Alcohol (e.g., Methanol) (5 mL)
-
Phosphorus oxychloride (POCl3) (1.2 mmol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO4)
Procedure:
-
To an ice-cold solution of the carboxylic acid (1 mmol) in the desired alcohol (5 mL), add POCl3 (1.2 mmol) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture over crushed ice and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over MgSO4 and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography if necessary.
Note: This is a general protocol and may require optimization for this compound, particularly concerning reaction time and temperature.
Conclusion
While this compound is a molecule of interest for introducing the SCF3 moiety, the current synthetic literature favors the α-trifluoromethylthiolation of other carboxylic acid derivatives to access the corresponding esters and amides. The provided detailed protocol for the continuous flow synthesis of these compounds offers a modern and efficient approach for researchers in drug discovery. The general esterification protocol serves as a starting point for exploring the direct reactivity of this compound. Further research into the direct applications of this building block could unveil more streamlined synthetic routes to valuable trifluoromethylthiolated compounds.
References
Application of [(Trifluoromethyl)thio]acetic Acid and its Analogs in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (-SCF3) group into organic molecules represents a significant strategy in the development of modern agrochemicals. This functional group can dramatically influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electron-withdrawing character, often leading to enhanced biological activity. [(Trifluoromethyl)thio]acetic acid and its derivatives serve as valuable building blocks in the synthesis of novel herbicides, insecticides, and fungicides. These compounds offer a versatile platform for structural modifications to fine-tune efficacy and selectivity.
I. Application Notes
The trifluoromethylthio moiety is a key contributor to the potency of many agrochemicals. Its high electronegativity and the strength of the C-F bonds enhance the metabolic stability of the parent molecule, prolonging its desired biological effect. Furthermore, the lipophilicity imparted by the -SCF3 group can improve the penetration of the active ingredient through plant cuticles and insect exoskeletons, leading to increased efficacy.
Derivatives of this compound are utilized in the synthesis of a variety of heterocyclic compounds that form the core structures of many pesticides. These building blocks can be incorporated into different scaffolds to explore structure-activity relationships (SAR) and identify new lead compounds with improved performance and more favorable environmental profiles.
II. Data Presentation: Biological Activity of Trifluoromethyl-Containing Agrochemicals
The following tables summarize quantitative data on the biological activity of various agrochemicals synthesized using trifluoromethyl-containing building blocks.
Table 1: Herbicidal Activity of Phenylpyridine Derivatives [1]
| Compound | Target Weed | Application Rate (g a.i./hm²) | Inhibitory Activity (%) |
| 5a | Amaranthus retroflexus | 37.5 | >85 |
| 5a | Abutilon theophrasti | 37.5 | >85 |
| 5a | Eclipta prostrata | 37.5 | >85 |
| 5f | Amaranthus retroflexus | 150 | >80 |
| 6b | Abutilon theophrasti | 150 | >80 |
| 7a | Eclipta prostrata | 150 | >80 |
Table 2: Insecticidal Activity of Phthalic Acid Diamides Against Plutella xylostella [2]
| Compound | Concentration | Larvicidal Activity (%) |
| 4If | Not Specified | Excellent |
| Other Analogs | Not Specified | Variable |
Table 3: Antifungal Activity of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives [3]
| Compound | Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) |
| 5q | Botrytis cinerea (Cucumber) | 50 | 85.2 |
| 5q | Botrytis cinerea (Tobacco) | 50 | 82.1 |
| 5q | Botrytis cinerea (Blueberry) | 50 | 88.9 |
| 5q | Phytophthora infestans | 50 | 76.5 |
| 5q | Botrytis cinerea (Strawberry) | 50 | 80.3 |
| 5q | Pyricularia oryzae | 50 | 78.4 |
III. Experimental Protocols
Protocol 1: Synthesis of 3-[(2,4-dichlorobenzyl)thio]-5-methyl-7-(trifluoromethyl)-[1][3][4]triazolo[4,3-c]pyrimidine (5q), a Potent Antifungal Agent[3]
This protocol details a key thioetherification step in the synthesis of a novel fungicide.
Step 1: Preparation of Intermediate 4 (5-Methyl-7-(trifluoromethyl)-[1][3][4]triazolo[4,3-c]pyrimidine-3-thiol)
A detailed, multi-step synthesis is required to produce this intermediate, starting from acetamidine hydrochloride and ethyl trifluoroacetoacetate. The final step to yield intermediate 4 involves the cyclization of 4-Hydrazinyl-2-methyl-6-(trifluoromethyl)pyrimidine with carbon disulfide.
Step 2: Thioetherification
-
To a solution of Intermediate 4 (10 mmol) in an aqueous solution of triethylamine (15 mmol), stir the mixture at room temperature for 30 minutes.
-
Add 2,4-dichlorobenzyl chloride (11 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to collect the solid product.
-
Purify the crude product by column chromatography to obtain the target compound 5q .
-
Yield: 69.49%
-
Melting Point: 72.1–74.6°C
-
Protocol 2: Synthesis of 3-chloro-5-(trifluoromethyl)-2-(4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)pyridine (5a), a Herbicide Candidate[1]
This protocol exemplifies the synthesis of a herbicidal compound containing a trifluoromethylthio group, though not directly from the corresponding acetic acid. The synthesis involves multiple steps to construct the core phenylpyridine structure. The final step described here is an etherification reaction.
-
A mixture of the precursor phenol (not specified in detail in the abstract), 4-((trifluoromethyl)thio)benzyl halide (not specified), and a suitable base in a solvent is stirred at a specific temperature for a set duration.
-
After the reaction is complete, the mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated.
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Yield: 78.8%
-
Melting Point: 93.2–95.4°C
-
IV. Visualizations
The following diagrams illustrate key synthetic pathways and logical relationships in the development of trifluoromethyl-containing agrochemicals.
Caption: General workflow for the synthesis of trifluoromethyl-containing agrochemicals.
Caption: Structure-Activity Relationship (SAR) logic for trifluoromethyl group incorporation.
References
Application Notes and Protocols: [(Trifluoromethyl)thio]acetic Acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(Trifluoromethyl)thio]acetic acid and its derivatives are pivotal intermediates in modern pharmaceutical synthesis. The incorporation of the trifluoromethylthio (SCF₃) group into drug candidates can significantly enhance their pharmacological properties. This moiety is known to increase lipophilicity, which can improve a molecule's ability to cross biological membranes, leading to better absorption and distribution.[1] Furthermore, the strong electron-withdrawing nature of the SCF₃ group can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[1] These characteristics make trifluoromethylthio-containing compounds highly attractive in the development of new therapeutics.
This document provides detailed application notes and experimental protocols relevant to the use of this compound and its derivatives as pharmaceutical intermediates. It includes examples of their application in the synthesis of bioactive molecules and outlines the signaling pathways targeted by drugs containing the trifluoromethyl structural motif.
Applications in Pharmaceutical Synthesis
This compound serves as a versatile building block for introducing the trifluoromethylthio moiety into a wide range of organic molecules. Its carboxylic acid functionality allows for a variety of chemical transformations, including amidation and esterification, to produce a library of derivatives for drug discovery.
A significant application of trifluoromethylated intermediates is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the trifluoromethyl group is a key feature of Celecoxib , a selective COX-2 inhibitor, and Flunixin , a non-selective COX inhibitor used in veterinary medicine. While this compound may not be a direct precursor in the established commercial synthesis of these specific drugs, its structural motif is representative of the types of building blocks used to create such potent pharmaceuticals. The principles of incorporating trifluoromethylthio groups are broadly applicable to the design of novel drug candidates.
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via nucleophilic substitution.
Materials:
-
Sodium trifluoromethanethiolate (CF₃SNa)
-
Sodium chloroacetate (ClCH₂COONa)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium trifluoromethanethiolate (1.0 eq) in anhydrous DMF.
-
Add sodium chloroacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-80% |
| Purity (by NMR) | >95% |
| Reaction Time | 4-6 hours |
Protocol 2: Continuous Flow Synthesis of α-Trifluoromethylthiolated Amides and Esters
This protocol details a modern and efficient method for the synthesis of derivatives of this compound, specifically α-trifluoromethylthiolated amides and esters, using a continuous flow setup. This method offers advantages in terms of reaction control, safety, and scalability.
Workflow for Continuous Flow Synthesis:
References
Application Notes and Protocols: Trifluoromethylthiolation of Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The introduction of the trifluoromethylthio (–SCF₃) group into organic molecules is of significant interest in medicinal and materials sciences due to its high lipophilicity and electron-withdrawing nature.[1] This functional group can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.[2][3] Consequently, the development of efficient and versatile methods for trifluoromethylthiolation is a key area of research. This document provides detailed application notes and protocols for the trifluoromethylthiolation of carboxylic acids, which are abundant, stable, and readily available starting materials.[1][3]
Deoxygenative Trifluoromethylthiolation of Carboxylic Acids
This method provides a direct route to trifluoromethyl thioesters from carboxylic acids, proceeding under mild conditions with a broad substrate scope.[1][4][5] The reaction is based on an "umpolung" strategy where triphenylphosphine (PPh₃) activates an electrophilic trifluoromethylthiolating reagent and also serves as an oxygen acceptor.[1][4]
Reaction Mechanism:
The proposed mechanism involves the coordination of the electrophilic trifluoromethylthiolating reagent, N-(Trifluoromethylthio)phthalimide, to a Lewis acid catalyst (e.g., FeCl₃), which increases the electrophilicity of the SCF₃ group. Triphenylphosphine then attacks the SCF₃ group, generating a trifluoromethylthiophosphonium ion. This intermediate reacts with the carboxylic acid to form an acyloxyphosphonium intermediate. Finally, an intramolecular attack of the CF₃S⁻ anion on the acyl carbon yields the trifluoromethyl thioester and triphenylphosphine oxide as a byproduct.[1][5]
Caption: Proposed mechanism for deoxygenative trifluoromethylthiolation.
Experimental Protocol:
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous THF (0.2 M) are added triphenylphosphine (1.1 equiv.), N-(trifluoromethylthio)phthalimide (1.3 equiv.), and FeCl₃ (5 mol%). The reaction mixture is stirred at room temperature for 30 minutes. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired trifluoromethyl thioester.[1]
Data Presentation:
Table 1: Substrate Scope for Deoxygenative Trifluoromethylthiolation of Aromatic Carboxylic Acids [1]
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | 4-Methoxybenzoic acid | S-(4-Methoxybenzoyl) trifluoromethanethioate | 95 |
| 2 | 4-Methylbenzoic acid | S-(4-Methylbenzoyl) trifluoromethanethioate | 92 |
| 3 | Benzoic acid | S-Benzoyl trifluoromethanethioate | 85 |
| 4 | 4-Chlorobenzoic acid | S-(4-Chlorobenzoyl) trifluoromethanethioate | 88 |
| 5 | 4-Bromobenzoic acid | S-(4-Bromobenzoyl) trifluoromethanethioate | 87 |
| 6 | 4-Iodobenzoic acid | S-(4-Iodobenzoyl) trifluoromethanethioate | 81 |
| 7 | 4-(Trifluoromethyl)benzoic acid | S-(4-(Trifluoromethyl)benzoyl) trifluoromethanethioate | 75 |
| 8 | Methyl 4-carboxybenzoate | S-(4-(Methoxycarbonyl)benzoyl) trifluoromethanethioate | 82 |
Table 2: Substrate Scope for Deoxygenative Trifluoromethylthiolation of Aliphatic Carboxylic Acids [1]
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Phenylacetic acid | S-(2-Phenylacetyl) trifluoromethanethioate | 91 |
| 2 | 2-Phenylpropanoic acid | S-(2-Phenylpropanoyl) trifluoromethanethioate | 89 |
| 3 | Cyclohexanecarboxylic acid | S-(Cyclohexanecarbonyl) trifluoromethanethioate | 85 |
| 4 | Adamantane-1-carboxylic acid | S-(Adamantane-1-carbonyl) trifluoromethanethioate | 93 |
| 5 | Cinnamic acid | S-Cinnamoyl trifluoromethanethioate | 88 |
Application in Late-Stage Functionalization:
This method has been successfully applied to the late-stage functionalization of complex natural products and drug molecules containing carboxylic acid groups, demonstrating its high chemoselectivity and functional group tolerance.[1][6]
Table 3: Late-Stage Trifluoromethylthiolation of Bioactive Molecules [1]
| Entry | Starting Material | Product | Yield (%) |
| 1 | Zaltoprofen | Trifluoromethyl thioester of Zaltoprofen | 85 |
| 2 | Ibuprofen | Trifluoromethyl thioester of Ibuprofen | 92 |
| 3 | Ketoprofen | Trifluoromethyl thioester of Ketoprofen | 88 |
| 4 | Naproxen | Trifluoromethyl thioester of Naproxen | 91 |
| 5 | Gemfibrozil | Trifluoromethyl thioester of Gemfibrozil | 87 |
| 6 | Abietic acid | Trifluoromethyl thioester of Abietic acid | 78 |
Synthetic Utility:
The resulting trifluoromethyl thioesters can be converted into valuable trifluoromethyl thioethers via a palladium-catalyzed decarbonylation reaction.[1][5][6]
Caption: Conversion of trifluoromethyl thioesters to thioethers.
Decarboxylative Trifluoromethylthiolation of Aliphatic Carboxylic Acids
Decarboxylative cross-coupling reactions represent a powerful strategy for the formation of C-S bonds, using abundant and inexpensive carboxylic acids as starting materials.[3]
Silver-Catalyzed Decarboxylative Trifluoromethylthiolation
This method utilizes a silver catalyst to mediate the decarboxylative trifluoromethylthiolation of secondary and tertiary aliphatic carboxylic acids under mild conditions.[3][7] The reaction is significantly accelerated in an aqueous emulsion.[7]
Experimental Workflow:
Caption: Workflow for silver-catalyzed decarboxylative trifluoromethylthiolation.
Experimental Protocol:
A mixture of the aliphatic carboxylic acid (1.0 equiv.), AgSCF₃ (1.5 equiv.), a silver catalyst (e.g., AgNO₃, 10 mol%), and an oxidant in an aqueous emulsion is stirred at room temperature. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Photoredox-Mediated Decarboxylative Trifluoromethylation
The combination of photoredox and copper catalysis enables the efficient conversion of aliphatic carboxylic acids to their corresponding trifluoromethyl analogues.[8][9] This method tolerates a wide range of functional groups and can be applied to complex molecules.[8][9]
Reaction Mechanism:
The proposed dual catalytic cycle involves the photoexcitation of an iridium photocatalyst, which then oxidizes a copper(II)-carboxylate complex to a copper(III) species. This intermediate undergoes rapid decarboxylation to generate an alkyl radical, which recombines with the copper center. Reductive elimination from the resulting alkyl-copper(III) intermediate, facilitated by a trifluoromethyl source, affords the trifluoromethylated product.
References
- 1. Deoxygenative trifluoromethylthiolation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylative trifluoromethylthiolation of pyridylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Silver-catalyzed decarboxylative trifluoromethylthiolation of aliphatic carboxylic acids in aqueous emulsion - Lookchem [lookchem.com]
- 8. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Electrophilic Trifluoromethylthiolating Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a pivotal strategy in modern medicinal and agricultural chemistry. This functional group significantly enhances the lipophilicity, metabolic stability, and membrane permeability of bioactive compounds. This document provides detailed application notes and experimental protocols for the use of key electrophilic trifluoromethylthiolating reagents, facilitating their application in research and drug development.
N-(Trifluoromethylthio)saccharin
N-(Trifluoromethylthio)saccharin is a highly reactive, bench-stable, and crystalline solid that serves as an efficient electrophilic reagent for introducing the SCF3 moiety into a diverse range of organic molecules under mild conditions.[1] It offers a significant advantage over earlier methods that often required harsh reaction conditions or the use of toxic and difficult-to-handle reagents.[1]
Synthesis of N-(Trifluoromethylthio)saccharin
N-(Trifluoromethylthio)saccharin can be synthesized from readily available and inexpensive saccharin.[1][2] The process involves the chlorination of saccharin followed by a reaction with a trifluoromethylthiolating source.[3]
References
Using [(Trifluoromethyl)thio]acetic acid for peptide modification
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of [(Trifluoromethyl)thio]acetic acid for targeted peptide modification.
Executive Summary
The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can dramatically enhance the therapeutic potential of peptide-based drugs. The trifluoromethylthio (SCF3) group, in particular, is highly prized for its exceptional lipophilicity and metabolic stability. This guide details the application of this compound as a versatile chemical tool for peptide modification. We elucidate its primary role as a building block for acylating free amino groups within a peptide sequence, thereby introducing a trifluoromethylthiomethyl tag. This process, achieved through standard and reliable amide bond formation chemistry, provides a direct and efficient route to novel peptide analogues with potentially improved cell permeability, stability, and target engagement. This document provides the scientific rationale, detailed step-by-step protocols for both solution-phase and solid-phase modification, and methods for the robust characterization of the final conjugated peptides.
Part 1: Scientific Rationale and Mechanistic Overview
The Trifluoromethylthio (SCF3) Group: A Privileged Moiety in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to modulate their biological and physicochemical properties.[1] The trifluoromethylthio (SCF3) group is particularly noteworthy due to its unique combination of characteristics that are highly advantageous for peptide therapeutics.[2]
-
High Lipophilicity : The SCF3 group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch-Leo lipophilicity parameter (π) of 1.44.[2][3] This significant increase in lipophilicity can enhance a peptide's ability to cross cellular membranes, a common hurdle in peptide drug development.[4]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[5] This stability extends to the entire SCF3 moiety, protecting the peptide from enzymatic cleavage at or near the modification site.
-
Electron-Withdrawing Nature : The strong electron-withdrawing properties of the SCF3 group can influence the local electronic environment of the peptide backbone and adjacent side chains, potentially modulating pKa values and hydrogen bonding networks, which can fine-tune binding affinity to biological targets.[4]
-
Steric Profile : The SCF3 group serves as a bioisostere for other groups, like the isopropyl group, allowing for steric modifications that can improve receptor interactions.
To contextualize its impact, the properties of the SCF3 group are compared with other common chemical groups in Table 1.
Table 1: Comparison of Physicochemical Properties of Selected Functional Groups
| Functional Group | Hansch-Leo π Parameter | Hammett Constant (σp) | Molar Volume (ų) |
|---|---|---|---|
| -SCF3 | 1.44 | 0.50 | ~62 |
| -CH3 | 0.56 | -0.17 | ~22 |
| -Cl | 0.71 | 0.23 | ~20 |
| -CF3 | 0.88 | 0.54 | ~43 |
| -OCH3 | -0.02 | -0.27 | ~28 |
This compound: A Building Block for Peptide Acylation
This compound (CAS 2408-17-5) is a bifunctional molecule featuring a terminal carboxylic acid and a metabolically robust trifluoromethylthioether.[6][7] It is crucial to understand that this reagent does not function as an electrophilic donor of the "SCF3" group itself. Instead, it serves as a stable acylating agent. Its carboxylic acid moiety is activated to react with nucleophilic amine groups present in a peptide, such as the N-terminal α-amine or the ε-amine of a lysine side chain. This reaction results in the formation of a stable amide bond, effectively tethering the -(C=O)CH2SCF3 moiety to the peptide.
Mechanism of Modification: Amide Bond Formation
The covalent attachment of this compound to a peptide follows the well-established mechanism of amide bond formation, a cornerstone of peptide chemistry. The process requires the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the peptide's amino group.
Commonly used coupling agents for this purpose include carbodiimides (e.g., DCC, DIC) or, more preferably for their efficiency and lower risk of side reactions, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The reaction is typically performed in the presence of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), to facilitate proton abstraction.
Caption: General mechanism for peptide acylation.
Part 2: Experimental Protocols
These protocols are designed to be robust and adaptable. Researchers should optimize concentrations and reaction times based on the specific properties (e.g., sequence, solubility) of their peptide.
Protocol 1: N-Terminal Modification of a Peptide in Solution Phase
This protocol is suitable for purified, unprotected peptides.
Materials:
-
Peptide with a free N-terminus
-
This compound
-
HATU (or equivalent coupling agent)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Reverse-Phase HPLC (RP-HPLC) system for purification
-
Mass Spectrometer (e.g., ESI-MS) for analysis
Procedure:
-
Peptide Dissolution: Dissolve the peptide in a minimal volume of anhydrous DMF to a final concentration of approximately 5-10 mg/mL. Ensure the peptide is fully dissolved; sonication may be required.
-
Reagent Preparation: In a separate vial, prepare a stock solution of this compound (1.2 equivalents relative to the peptide) in DMF. In another vial, prepare a stock solution of HATU (1.15 equivalents) in DMF.
-
Activation: To the vial containing this compound, add DIPEA (3.0 equivalents). Then, add the HATU solution. Allow the activation to proceed for 5-10 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the activated acid mixture dropwise to the stirring peptide solution.
-
Reaction Monitoring: Let the reaction proceed at room temperature for 2-4 hours. Monitor the reaction progress by taking a small aliquot, quenching it with 0.1% TFA in water, and analyzing via LC-MS to check for the desired mass shift (+158.0 Da).
-
Precipitation and Washing: Once the reaction is complete, precipitate the crude peptide by adding the reaction mixture to a large volume (10-20x) of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the pellet 2-3 times with cold ether to remove excess reagents.
-
Purification: Dry the crude peptide pellet under vacuum. Re-dissolve the peptide in a suitable aqueous/organic solvent mixture (e.g., water/acetonitrile with 0.1% TFA) and purify using preparative RP-HPLC.
-
Validation: Collect the fractions corresponding to the modified peptide peak. Confirm the identity and purity of the product by analytical LC-MS. Lyophilize the pure fractions to obtain the final product as a white powder.
Protocol 2: On-Resin N-Terminal Modification (Post-SPPS)
This protocol is performed after the final amino acid has been coupled during Solid-Phase Peptide Synthesis (SPPS) but before cleavage from the resin.
Materials:
-
Peptide-resin (with the N-terminal Fmoc group removed)
-
This compound
-
HATU (or HBTU/HOBt)
-
DIPEA
-
DMF and Dichloromethane (DCM) for washing
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)[8]
Procedure:
-
Resin Preparation: After standard Fmoc-SPPS, perform a final deprotection of the N-terminal Fmoc group using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin to remove all piperidine. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
-
Coupling Reaction:
-
Prepare the activation mixture: Dissolve this compound (5 equivalents relative to resin loading) and HATU (4.9 equivalents) in DMF. Add DIPEA (10 equivalents).
-
Add the activation mixture to the washed resin in a reaction vessel.
-
Agitate the resin using a shaker or nitrogen bubbling for 2-4 hours at room temperature.
-
-
Monitoring (Optional): Take a small sample of resin beads, wash them, cleave the peptide, and analyze by LC-MS to confirm complete modification. A negative Kaiser test can also indicate the absence of free primary amines.
-
Final Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly: DMF (3x), DCM (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the appropriate TFA cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.[9][10]
-
Isolation and Purification: Precipitate the peptide in cold diethyl ether, isolate the crude product, and purify by preparative RP-HPLC as described in Protocol 1.
Part 3: Characterization and Workflow Validation
Robust analytical techniques are essential to confirm the success of the modification.
Workflow Overview
The entire process from peptide synthesis to final product validation follows a logical and sequential workflow.
Caption: Experimental workflow for peptide modification.
Analytical Validation
-
Reverse-Phase HPLC (RP-HPLC): The addition of the lipophilic -(C=O)CH2SCF3 group will cause a significant increase in the retention time of the modified peptide compared to the starting material on a C18 column. A single, sharp peak in the analytical chromatogram indicates high purity.
-
Mass Spectrometry (MS): This is the definitive validation method. The modification adds a mass of +158.00 Da to the peptide. High-resolution mass spectrometry (HRMS) should be used to confirm the isotopic pattern and exact mass of the modified peptide, matching the theoretical value.
Table 2: Expected Mass Shift Upon Modification
| Moiety | Chemical Formula | Monoisotopic Mass (Da) |
|---|---|---|
| [(Trifluoromethyl)thio]acetyl | -C3H2F3O1S1 | 158.9809 |
| Mass Added to Peptide | | +158.00 (approx.) |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bdps2024.mke.org.hu [bdps2024.mke.org.hu]
- 3. Shelf-stable electrophilic reagents for trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]
- 4. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. calpaclab.com [calpaclab.com]
- 8. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the α-Trifluoromethylthiolation of Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethylthio (SCF3) group, in particular, is highly valued for its unique properties. Its strong electron-withdrawing nature and high lipophilicity (Hansch parameter π = 1.44) can significantly enhance a drug candidate's metabolic stability, cell-membrane permeability, binding affinity, and overall bioavailability.[1][2] Consequently, the development of robust and efficient methods for incorporating the SCF3 moiety into organic molecules is of paramount importance. Direct α-trifluoromethylthiolation of esters and their derivatives provides a powerful strategy for synthesizing key building blocks and modifying complex molecules at a late stage in the drug development process.[1][3]
This document outlines a detailed experimental procedure for the α-trifluoromethylthiolation of esters, focusing on a continuous flow approach that offers advantages in terms of safety, efficiency, and scalability over traditional batch methods.[4][5]
General Reaction Scheme: The α-trifluoromethylthiolation of esters typically proceeds via the formation of an enolate intermediate, which then reacts with an electrophilic trifluoromethylthiolating reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [(Trifluoromethyl)thio]acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [(Trifluoromethyl)thio]acetic acid. Our aim is to help improve reaction yields and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and direct precursor for the synthesis of this compound is thioglycolic acid (HSCH₂COOH). The reaction involves the S-trifluoromethylation of the thiol group.
Q2: What types of reagents are used for the trifluoromethylthiolation of thioglycolic acid?
The trifluoromethylthiolation of thiols can be achieved using various reagents, which can be broadly categorized as electrophilic, nucleophilic, and radical trifluoromethylthiolating agents. For the S-trifluoromethylation of thioglycolic acid, electrophilic reagents are commonly employed. Examples include N-(trifluoromethylthio)phthalimide and N-(trifluoromethylthio)saccharin.
Q3: What is a common side reaction to watch out for during this synthesis?
A primary side reaction is the oxidation of thioglycolic acid to form a disulfide byproduct, dithiodiglycolic acid.[1] This can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and any potential side products on a silica gel plate. The disappearance of the thioglycolic acid spot and the appearance of a new spot for the product indicate reaction progression.
Q5: What are the recommended methods for purifying the final product?
Purification of this compound can typically be achieved through distillation or recrystallization.[2][3] The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Deprotonation: The thiol group of thioglycolic acid may not be sufficiently deprotonated to react with the electrophilic trifluoromethylthiolating agent. 2. Low Reagent Reactivity: The chosen trifluoromethylthiolating reagent may not be reactive enough under the applied conditions. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity. 4. Low Reaction Temperature: The temperature may be too low to initiate or sustain the reaction. | 1. Base Selection: Use a suitable base (e.g., a non-nucleophilic organic base like triethylamine or an inorganic base like potassium carbonate) to deprotonate the thiol. Ensure anhydrous conditions as water can quench the base. 2. Reagent Choice: Consider using a more reactive electrophilic trifluoromethylthiolating agent. 3. Solvent Optimization: Switch to a polar aprotic solvent such as acetonitrile, THF, or DMF to improve solubility and reaction rates. 4. Temperature Adjustment: Gradually increase the reaction temperature while monitoring the progress by TLC. |
| Formation of Disulfide Side Product | 1. Presence of Oxygen: The thiol starting material is susceptible to oxidation to the disulfide in the presence of air. | 1. Inert Atmosphere: Degas the solvent and purge the reaction vessel with an inert gas (nitrogen or argon) before adding the reagents. Maintain this inert atmosphere throughout the reaction. |
| Multiple Products Observed on TLC | 1. Incomplete Reaction: Spots for starting materials will be visible if the reaction has not gone to completion. 2. Side Reactions: Besides disulfide formation, other side reactions might occur depending on the specific reagents and conditions. | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature. 2. Optimize Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reagent might lead to side products. |
| Difficult Purification | 1. Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging. 2. Product Oiling Out: The product may not crystallize properly during recrystallization. | 1. Alternative Purification: If column chromatography is ineffective, consider purification by distillation under reduced pressure. 2. Recrystallization Solvent Screening: Experiment with different solvent systems for recrystallization. A combination of a solvent in which the product is soluble at high temperature and insoluble at low temperature is ideal. |
Experimental Protocols
General Protocol for S-Trifluoromethylation of Thioglycolic Acid
This protocol is a general guideline based on the synthesis of structurally similar α-trifluoromethylthiolated compounds and should be optimized for specific experimental setups.
Materials:
-
Thioglycolic acid
-
Electrophilic trifluoromethylthiolating agent (e.g., N-(trifluoromethylthio)phthalimide)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add thioglycolic acid and the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the base (e.g., 1.1 equivalents of triethylamine) to the solution.
-
In a separate flask, dissolve the electrophilic trifluoromethylthiolating agent (e.g., 1.0 equivalent of N-(trifluoromethylthio)phthalimide) in the anhydrous solvent.
-
Add the solution of the trifluoromethylthiolating agent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the yield in the synthesis of α-trifluoromethylthiolated amides, which are structurally related to the target molecule.[4] Note: This data is for a related reaction and should be used as a general guide for optimization.
| Entry | Base (equiv.) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 0.2 | Room Temp. | 30 | 61 |
| 2 | 0.2 | 60 | 30 | 75 |
| 3 | 0.35 | 45 | 15 | 85 |
| 4 | 0.5 | 45 | 15 | 85 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Optimization of Trifluoromethylthiolation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing trifluoromethylthiolation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in my trifluoromethylthiolation reaction?
Low yields in trifluoromethylthiolation reactions can stem from several factors:
-
Reagent Instability: Many trifluoromethylthiolating reagents are sensitive to moisture and air. Improper handling or storage can lead to decomposition and reduced reactivity.[1][2][3] It is crucial to use freshly prepared or properly stored reagents.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time can significantly impact yield. For instance, some reactions require specific activators or catalysts to proceed efficiently.[4][5]
-
Poor Substrate Reactivity: The electronic and steric properties of your substrate can influence its reactivity towards the trifluoromethylthiolating agent.
-
Side Reactions: The formation of undesired byproducts, such as protonated side products, can consume starting materials and reduce the yield of the desired product.[5]
-
Product Volatility: Some trifluoromethylthiolated products can be volatile, leading to loss during workup and purification.[5]
Q2: How can I minimize the formation of side products?
Minimizing side products requires careful optimization of reaction conditions:
-
Choice of Reagent: Select a trifluoromethylthiolating reagent that is well-suited for your specific substrate and reaction type. Some reagents are known to be more selective than others.[2]
-
Control of Stoichiometry: Using the correct ratio of reagents is critical. An excess of the trifluoromethylthiolating agent can sometimes lead to multiple substitutions or other side reactions.[6]
-
Temperature and Time: Running the reaction at the optimal temperature and for the appropriate duration can improve selectivity. Monitoring the reaction progress by techniques like TLC or NMR is recommended.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent the degradation of sensitive reagents and intermediates.
Q3: My reaction is not going to completion. What can I do?
If your reaction stalls, consider the following troubleshooting steps:
-
Increase Temperature: Gently increasing the reaction temperature may provide the necessary activation energy for the reaction to proceed. However, be cautious as this can also promote side reactions.
-
Add More Reagent: If you suspect the trifluoromethylthiolating reagent has decomposed, a fresh portion can be added.
-
Change the Solvent: The polarity and coordinating ability of the solvent can have a significant effect on reaction rates. Experimenting with different solvents may improve your results.[4][5]
-
Investigate Catalyst/Activator: If your reaction uses a catalyst or an activator, ensure it is active and present in the correct amount. In some cases, switching to a different catalyst or activator might be beneficial.[4][5]
Q4: I am observing multiple trifluoromethylthiolations on my substrate. How can I achieve mono-substitution?
Achieving selective mono-trifluoromethylthiolation often involves fine-tuning the reaction conditions to control reactivity:[6]
-
Limiting the Trifluoromethylthiolating Reagent: Using the trifluoromethylthiolating agent as the limiting reagent is a common strategy to favor mono-substitution.[6]
-
Lowering the Reaction Temperature: Reducing the temperature can decrease the overall reaction rate and enhance selectivity towards the mono-substituted product.[6]
-
Gradual Addition: Adding the trifluoromethylthiolating reagent slowly to the reaction mixture can help maintain a low concentration of the reagent, thereby disfavoring multiple additions.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues in trifluoromethylthiolation reactions.
Problem: Low or No Product Formation
Problem: Formation of Multiple Products (e.g., isomers, multiple substitutions)
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key quantitative data from cited literature on the optimization of trifluoromethylthiolation reactions.
Table 1: Optimization of Trifluoromethylthiolation of Difluoro Enol Silyl Ether 2a [5]
| Entry | Additive | Solvent | Yield (%) |
| 1 | KF | MeCN | 78 |
| 2 | CsF | MeCN | 70 |
| 3 | TBAF | MeCN | 15 |
| 4 | TBAT | MeCN | 41 |
| 5 | DABCO | MeCN | 0 |
| 6 | FeCl₂ | MeCN | 8 |
| 7 | KF | DCM | 0 |
| 8 | None | MeCN | Traces |
Table 2: Substrate Scope for Trifluoromethylthiolation of Difluoro Enol Silyl Ethers [5]
| Product | Substrate R Group | Yield (%) |
| 4a | Ph | 25 |
| 4b | p-Ph-C₆H₄ | 78 |
| 4c | 2-Naphthyl | 84 |
| 4d | p-MeO-C₆H₄ | 75 |
| 4e | p-Cl-C₆H₄ | 72 |
| 4f | p-F-C₆H₄ | 35 |
| 4g | Styryl | 70 |
| 4h | Cyclohexenyl | 60 |
| 4i | (CH₂)₂Ph | 35 |
Experimental Protocols
General Procedure for Trifluoromethylthiolation of Difluoro Enol Silyl Ethers [4][5]
-
In a glovebox, combine the difluoro enol silyl ether (0.1 mmol, 1.0 equiv), N-trifluoromethylthiodibenzenesulfonimide (39.7 mg, 0.1 mmol, 1.0 equiv), and potassium fluoride (KF) (5.8 mg, 0.1 mmol, 1.0 equiv).
-
Add 0.5 mL of dry acetonitrile (MeCN).
-
Stir the reaction mixture at room temperature for 3 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Isolate the product by silica gel column chromatography.
Preparation of N-Trifluoromethylthiosaccharin [7]
This procedure involves the reaction of N-chlorosaccharin with silver trifluoromethylthiolate (AgSCF₃).
-
Preparation of N-Chlorosaccharin: Treat saccharin with tert-butyl hypochlorite in methanol at room temperature for 5 minutes.
-
Preparation of AgSCF₃: React silver fluoride (AgF) with carbon disulfide (CS₂) under reflux at 80 °C. Caution: Carbon disulfide is highly flammable and has a low auto-ignition temperature.
-
Final Reaction: React N-chlorosaccharin with AgSCF₃ in acetonitrile (CH₃CN) for 30 minutes to yield N-trifluoromethylthiosaccharin.
-
The product is a white solid and should be stored in a refrigerator with the exclusion of moisture.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Shelf-stable electrophilic reagents for trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Trifluoromethylthiolation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during trifluoromethylthiolation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during trifluoromethylthiolation?
A1: The most frequently encountered side reactions include the formation of multiple trifluoromethylthiolated products (di- or tri-substitution), poor regioselectivity in C-H functionalization, oxidative dimerization of starting materials, and the formation of disulfide byproducts.[1][2] The specific side reactions observed often depend on the substrate, the choice of trifluoromethylthiolating reagent, and the reaction conditions.
Q2: How can I minimize the formation of multiply-substituted byproducts?
A2: To favor mono-trifluoromethylthiolation, it is crucial to carefully control the reaction stoichiometry.[2] Using the trifluoromethylthiolating reagent as the limiting reagent is a common strategy. Additionally, monitoring the reaction progress closely and stopping it once the desired product is formed can prevent over-reaction. Lowering the reaction temperature may also enhance selectivity.[2]
Q3: What factors influence the regioselectivity of C-H trifluoromethylthiolation?
A3: Regioselectivity is influenced by several factors, including the inherent electronic and steric properties of the substrate, the reaction mechanism (radical vs. metal-catalyzed), and the presence of directing groups.[2] For metal-catalyzed reactions, the choice of catalyst and ligands is critical in controlling where the trifluoromethylthio group is installed.[2]
Q4: What is oxidative dimerization, and how can it be prevented?
A4: Oxidative dimerization is a side reaction where two molecules of the starting material couple to form a dimer. This can be a significant issue in some palladium-catalyzed trifluoromethylthiolation reactions. The addition of acetic acid has been shown to be crucial in minimizing this side reaction.[1]
Q5: Why do disulfide byproducts form, and how can I avoid them?
A5: Disulfide byproducts, such as bis(trifluoromethyl) disulfide (CF3SSCF3), can form through radical pathways or the oxidation of thiol intermediates.[3][4] To minimize their formation, it is important to use degassed solvents to remove oxygen, which can act as an oxidant.[5] The choice of reagents and the careful control of reaction conditions are also critical. In some cases, the disulfide itself can be an active trifluoromethylthiolating species.[4]
Troubleshooting Guides
Issue 1: Formation of Di- and Tri-Trifluoromethylthiolated Byproducts
-
Symptoms:
-
Mass spectrometry and NMR analysis indicate the presence of products with more than one SCF3 group.
-
Difficulty in purifying the desired mono-substituted product.
-
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Excess Trifluoromethylthiolating Reagent | Carefully control the stoichiometry; use the trifluoromethylthiolating reagent as the limiting reagent (e.g., 1.0 equivalent or slightly less). |
| Prolonged Reaction Time | Monitor the reaction progress using TLC, GC-MS, or NMR and quench the reaction as soon as the optimal yield of the mono-product is achieved. |
| High Reaction Temperature | Lower the reaction temperature. This can slow down the rate of the second and third additions relative to the first. |
| Highly Reactive Substrate | If possible, use a protecting group strategy to temporarily block other reactive sites on the substrate. |
Issue 2: Poor Regioselectivity in C-H Trifluoromethylthiolation
-
Symptoms:
-
A mixture of isomers is formed, with the SCF3 group attached to different positions.
-
Low yield of the desired regioisomer.
-
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Lack of Directing Group | Introduce a directing group to guide the functionalization to a specific C-H bond. 8-Aminoquinoline is a commonly used directing group.[2] |
| Radical Mechanism | Radical reactions can sometimes be less selective. Explore alternative methods, such as transition-metal-catalyzed reactions, that may offer better regiocontrol.[2] |
| Steric and Electronic Factors | The inherent steric and electronic properties of the substrate may favor multiple sites. Modifying the substrate structure, if feasible, can improve selectivity. |
| Catalyst System | For catalyzed reactions, the choice of metal and ligand is crucial for controlling regioselectivity. Experiment with different catalyst systems.[2] |
Issue 3: Formation of Disulfide Byproducts
-
Symptoms:
-
Observation of signals corresponding to CF3SSCF3 or other disulfides in 19F NMR or GC-MS.
-
Reduced yield of the desired product.
-
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation of Thiol Intermediates | Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen.[5] |
| Radical Pathways | Add a radical scavenger to probe the mechanism. If disulfide formation is suppressed, consider alternative, non-radical reaction pathways. |
| Reagent Decomposition | Ensure the trifluoromethylthiolating reagent is pure and has not decomposed. Some reagents are more prone to forming disulfides than others. |
Quantitative Data on Side Reactions
Table 1: Effect of Activator on Trifluoromethylthiolation of a Difluoro Enol Silyl Ether [6]
| Entry | Activator | Yield of Product (%) | Yield of Protonated Side Product (%) |
| 1 | KF | 78 (NMR), 25 (isolated) | Not reported |
| 2 | CsF | Lower than KF | Not reported |
| 3 | TBAF | 15 | Extensive formation |
| 4 | TBAT | 41 | Not reported |
| 5 | DABCO | 0 | Not detected |
| 6 | FeCl2 | 8 | Not reported |
| 8 | None | Traces | Not reported |
Table 2: Substrate Scope and Yields in Trifluoromethylthiolation of Difluoro Enol Silyl Ethers [6]
| Product | Substrate | Isolated Yield (%) |
| 4b | p-Phenyl-substituted | 78 |
| 4c | Naphthyl-substituted | 84 |
| 4d | Electron-withdrawing group | 67 |
| 4e | Electron-withdrawing group | 62 |
| 4g | Alkenyl | 70 |
| 4h | Alkenyl | 60 |
| 4i | HNE inhibitor analogue | 35 |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Trifluoromethylthiolation of Difluoro Enol Silyl Ethers [6]
-
To a mixture of the difluoro enol silyl ether (0.1 mmol), N-trifluoromethylthiodibenzenesulfonimide (1.0 equiv, 0.1 mmol), and potassium fluoride (KF) (1.0 equiv, 0.1 mmol) in a glovebox, add 0.5 mL of dry acetonitrile (MeCN).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-trifluoromethylthiolated product.
Protocol 2: Palladium-Catalyzed Ortho-Selective Mono-Trifluoromethylthiolation of Arenes with Suppression of Oxidative Dimerization [1]
-
In a reaction vial, combine the directing group-containing arene (1.0 equiv), Pd(OAc)2 (5 mol%), AgSCF3 (1.5 equiv), and an oxidant (e.g., benzoquinone, 2.0 equiv).
-
Add acetic acid (HOAc) as a co-solvent.
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for 12 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash chromatography.
Protocol 3: Prevention of Disulfide Bond Formation in Thiol-Maleimide Conjugation [5]
-
Degas Buffers: Remove dissolved oxygen from all buffers and solutions by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.
-
Add Chelating Agents: Include 1-5 mM EDTA in all reaction buffers to sequester metal ions that can catalyze thiol oxidation.
-
Control pH: Maintain the reaction pH between 6.5 and 7.5 to minimize the concentration of the more reactive thiolate anion.
-
Use Reducing Agents (if necessary): If starting with a molecule containing disulfide bonds, pre-treat with a reducing agent like TCEP to generate free thiols. Remove the reducing agent before proceeding with the conjugation reaction.
Visualizations
Caption: A decision tree for troubleshooting multiple trifluoromethylthiolations.
Caption: Mechanisms leading to the formation of disulfide byproducts.
References
Technical Support Center: Purification of [(Trifluoromethyl)thio]acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [(Trifluoromethyl)thio]acetic acid. The following information is curated to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for polar, fluorinated carboxylic acids like this compound are:
-
Recrystallization: This is often the first method to consider if the compound is a solid at room temperature. It is effective at removing small amounts of impurities.
-
Vacuum Distillation: For liquid compounds or those with low melting points, vacuum distillation can be a highly effective method for purification, especially on a larger scale.
-
Flash Column Chromatography: This technique is useful for separating the target compound from impurities with different polarities. Given the polar nature of the carboxylic acid group, specialized chromatographic conditions may be required.
Q2: My compound is a low-melting solid or an oil. Which purification method should I prioritize?
A2: For low-melting solids or oils, vacuum distillation is generally the most suitable method. It allows for purification at lower temperatures, which minimizes the risk of thermal decomposition. Recrystallization of low-melting compounds can be challenging as they may "oil out" instead of forming crystals.[1]
Q3: I'm observing significant tailing of my compound during flash column chromatography on silica gel. What could be the cause and how can I fix it?
A3: Tailing is a common issue when purifying acidic compounds on silica gel. This is often due to strong interactions between the carboxylic acid group and the acidic silanol groups on the silica surface.[2] To mitigate this, you can:
-
Add an acidic modifier to the mobile phase: Incorporating a small amount of a volatile acid, such as 0.5-2% acetic acid or formic acid, into your eluent can help to reduce tailing by protonating the silanol groups and minimizing their interaction with your compound.[3]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a bonded silica phase (e.g., diol).[2]
Q4: What are the likely impurities I might encounter in my crude this compound?
-
Unreacted starting materials: Depending on the synthesis, this could include thioglycolic acid or a trifluoromethylthiolating agent.
-
Hydrolysis products: Thioesters can be susceptible to hydrolysis, which would lead to the formation of trifluoromethanethiol and glycolic acid.
-
Byproducts from the trifluoromethylthiolation reaction: The nature of these byproducts would be specific to the reagent used.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can separate and identify both the target compound and any volatile impurities.[4] Derivatization may be necessary to increase the volatility of the carboxylic acid.[5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase containing an acidic modifier can be used to assess purity.[6][7] Mixed-mode chromatography (HILIC/anion-exchange) can also provide good separation for polar acids.[7]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is close to the temperature of the crystallization solvent. / The compound has high solubility in non-polar solvents.[1] | Try a different solvent system with a lower boiling point. / Consider using a solvent pair, adding the anti-solvent slowly at a slightly lower temperature.[1] / If the problem persists, vacuum distillation may be a better option. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). / The compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration. / Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). / Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. / Add a seed crystal of the pure compound. |
| Poor recovery of the purified compound. | The compound has significant solubility in the cold solvent. / The crystals were washed with too much cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. / Use a minimal amount of ice-cold solvent to wash the crystals on the filter. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or unstable boiling. | Lack of boiling chips or inadequate stirring. / Heating too rapidly. | Add fresh boiling chips or a magnetic stir bar before applying vacuum. / Heat the distillation flask slowly and evenly. |
| Product is not distilling at the expected temperature. | The vacuum is not low enough. / The thermometer is not placed correctly. | Check all connections for leaks. Ensure the vacuum pump is functioning correctly. / The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. |
| Product solidifies in the condenser. | The condenser water is too cold. / The compound has a high melting point. | Use room temperature water for the condenser or drain the water from the condenser jacket. / Gently warm the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Compound does not move from the origin (Rf = 0). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar compounds, a solvent system containing methanol or even small amounts of water may be necessary.[2] |
| Compound streaks down the column. | Strong interaction with the stationary phase. / Column is overloaded. | Add a small percentage of acetic or formic acid to the mobile phase.[3] / Reduce the amount of crude material loaded onto the column. |
| Poor separation from a close-running impurity. | The chosen mobile phase does not provide enough selectivity. | Try a different solvent system. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity. / Consider using a different stationary phase, such as alumina or a fluorinated phase.[2] |
Experimental Protocols
Note: The following protocols are general procedures for the purification of polar fluorinated carboxylic acids and should be adapted for this compound based on its specific properties.
Protocol 1: Recrystallization from a Single Solvent
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[8] Potential solvents for polar compounds include water, ethanol, or mixtures like ethanol/water.[1][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap.
-
Sample Preparation: Add the crude liquid or low-melting solid to the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently and evenly.
-
Collection: Collect the fraction that distills at a constant temperature. The boiling point will be dependent on the pressure.
-
Shutdown: After collecting the desired fraction, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 3: Flash Column Chromatography
-
Stationary Phase and Mobile Phase Selection: Based on TLC analysis, choose a suitable mobile phase that gives the target compound an Rf value of approximately 0.2-0.4. For this compound, a polar solvent system such as ethyl acetate/hexane with the addition of 1% acetic acid is a good starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).[2] Apply the sample to the top of the column.
-
Elution: Elute the column with the mobile phase, applying positive pressure.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Notes |
| This compound | C₃H₃F₃O₂S | 160.12[10] | Not readily available. Expected to be distillable under vacuum. | Not readily available. May be a low-melting solid or liquid. | A polar, acidic compound. |
| Thioglycolic acid | C₂H₄O₂S | 92.12 | 104-106 (15 mmHg) | -16 | A potential starting material. |
| Trifluoromethanethiol | CHF₃S | 102.08 | -21.5 | -150 | A potential hydrolysis byproduct; highly volatile and toxic gas. |
| Glycolic acid | C₂H₄O₃ | 76.05 | Decomposes | 75-80 | A potential hydrolysis byproduct. |
| Acetic Acid | C₂H₄O₂ | 60.05 | 118.1 | 16.6 | Can be used as a mobile phase additive in chromatography. |
Visualizations
Caption: General purification workflow for this compound.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. zodiaclifesciences.com [zodiaclifesciences.com]
- 7. HPLC Analysis of Trifluoroacetic and Acetic Acid on Obelisc N Mixed-Mode HPLC Column | SIELC Technologies [sielc.com]
- 8. Home Page [chem.ualberta.ca]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. scbt.com [scbt.com]
Technical Support Center: [(Trifluoromethyl)thio]acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of [(Trifluoromethyl)thio]acetic acid, along with troubleshooting guides and frequently asked questions (FAQs) to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under appropriate conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is important to protect it from moisture, heat, and sources of ignition.
Q2: Is this compound sensitive to light?
Q3: What are the known incompatibilities of this compound?
A3: this compound should not be stored with strong oxidizing agents, strong bases, or reducing agents. Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q4: What are the primary hazards associated with this compound?
A4: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Stability and Degradation
While specific quantitative stability data for this compound under various experimental conditions is limited, the following information can be inferred from related compounds and general chemical principles.
Hydrolytic Stability:
The thioester linkage in this compound can be susceptible to hydrolysis, particularly under basic conditions, to yield trifluoromethanethiol and acetic acid. Studies on similar thioesters, such as S-ethyl trifluorothioacetate, have shown that hydrolysis is significantly slower compared to their oxygen-based ester counterparts.[1] However, prolonged exposure to aqueous environments, especially at elevated pH, should be avoided to prevent degradation.
Thermal Stability:
Detailed thermal decomposition studies for this compound are not available. However, thioacetic acid itself can decompose upon heating. It is advisable to avoid prolonged exposure to high temperatures to prevent potential decomposition, which may involve the loss of the trifluoromethylthio group or decarboxylation.
Potential Degradation Pathway:
A potential degradation pathway for this compound, particularly under basic aqueous conditions, is hydrolysis. The following diagram illustrates this process.
Caption: Potential hydrolytic degradation of this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no reaction yield | 1. Degradation of the reagent: The compound may have degraded due to improper storage or handling. 2. Incomplete reaction: The reaction conditions (temperature, time, stoichiometry) may not be optimal. 3. Presence of water: Moisture can hydrolyze the thioester linkage. | 1. Use a fresh batch of the reagent stored under recommended conditions. 2. Optimize reaction parameters. Consider a slight excess of the reagent if it is not the limiting reactant. 3. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of side products | 1. Decomposition: The compound may be decomposing under the reaction conditions. 2. Oxidation: The thiol group is susceptible to oxidation, which can lead to disulfide formation. | 1. Run the reaction at a lower temperature. Monitor the reaction progress closely by TLC or LC-MS to minimize the formation of degradation products. 2. Degas solvents and use an inert atmosphere. Avoid exposure to air, especially in the presence of base. |
| Difficulty in product purification | 1. Residual starting material: The reaction may not have gone to completion. 2. Formation of polar impurities: Degradation products like acetic acid can complicate purification. | 1. Drive the reaction to completion by adjusting stoichiometry or reaction time. 2. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities, but be cautious as this may also hydrolyze the desired product. Column chromatography with an appropriate solvent system is often effective for purification. |
Experimental Protocols
While a specific, validated experimental protocol for stability testing of this compound is not publicly available, a general workflow for assessing chemical stability is provided below.
General Workflow for Stability Assessment:
Caption: General experimental workflow for assessing the stability of a chemical compound.
Methodology for Hydrolysis Study (Example):
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).
-
Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis. Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the rate of degradation.
Data Summary
While specific quantitative data for this compound is scarce in the literature, the following table summarizes the general stability expectations based on the properties of related compounds.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (pH < 7) | Generally stable, but strong acids could potentially catalyze hydrolysis over long periods. | Trifluoromethanethiol, Acetic Acid |
| Neutral (pH ~ 7) | Moderate stability in aqueous solutions. Hydrolysis is possible over time. | Trifluoromethanethiol, Acetic Acid |
| Basic (pH > 7) | Prone to hydrolysis. The rate of degradation is expected to increase with increasing pH. | Trifluoromethanethiolate, Acetate |
| Elevated Temperature | Potential for thermal decomposition. Specific degradation pathways are not well-defined. | Potentially CO₂, trifluoromethane, and other fragments. |
| Light Exposure | May be sensitive to UV light, potentially leading to radical reactions or decomposition. | Not well characterized. |
References
Technical Support Center: Trifluoromethylthiolation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates and other issues in trifluoromethylthiolation reactions.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylthiolation reaction has a low yield, with a significant amount of starting material recovered. What are the common causes and solutions?
Low conversion can stem from several factors, ranging from reagent stability to suboptimal reaction conditions. Key areas to investigate include:
-
Reagent Reactivity and Stability: The trifluoromethylthiolating reagent may be insufficiently reactive for your specific substrate or may have degraded. Ensure the reagent has been stored correctly under anhydrous conditions. Consider screening different reagents with varying electrophilicity or nucleophilicity. Several shelf-stable electrophilic reagents are commercially available, such as N-trifluoromethylthiosaccharin and trifluoromethanesulfenates.[1][2]
-
Poor Solubility: If the substrate or reagents are not fully dissolved in the chosen solvent, reaction rates can be significantly hampered. Test a range of anhydrous, non-nucleophilic solvents to find a system where all components are soluble. For some reactions involving N-(trifluoromethylthio)saccharin, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can enhance reaction rates.[3]
-
Catalyst Deactivation: In metal-catalyzed reactions, the catalyst may be deactivating prematurely. Ensure the catalyst is handled under the appropriate atmospheric conditions (e.g., inert gas) and that the starting materials are free from impurities that could act as catalyst poisons.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. Gradually increase the temperature and monitor the reaction's progress over a longer period using techniques like TLC or LC-MS.
Q2: I am observing the formation of di- and tri-trifluoromethylthiolated byproducts. How can I improve the selectivity for the mono-substituted product?
The formation of multiple substitution products is a common issue, particularly with highly activated substrates. To favor mono-substitution, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the trifluoromethylthiolating reagent. Using a 1:1 ratio of reagent to substrate, or even a slight excess of the substrate, is a good starting point.
-
Lower Reaction Temperature: High reaction temperatures can lead to decreased selectivity. Running the reaction at room temperature or even at sub-zero temperatures can often minimize over-reaction.
-
Reduced Reaction Time: Closely monitor the reaction's progress. Quench the reaction as soon as the desired mono-substituted product reaches its maximum yield to prevent further substitution.
-
Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to temporarily block these sites and direct the trifluoromethylthiolation to the desired position.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Poor regioselectivity is often observed when a substrate has multiple C-H bonds with similar reactivity. To address this:
-
Use of Directing Groups: Employing a directing group on your substrate can effectively guide the trifluoromethylthiolating reagent to a specific position.
-
Catalyst and Ligand Choice: In metal-catalyzed C-H trifluoromethylthiolation, the choice of catalyst and ligands can have a significant impact on regioselectivity. It is advisable to screen different catalyst/ligand combinations.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with a range of solvents to find the optimal conditions for your desired isomer.
Troubleshooting Guides
Problem 1: Low Conversion Rate
| Potential Cause | Recommended Solution |
| Degraded or Low-Reactivity Reagent | Verify the purity and proper storage of the trifluoromethylthiolating reagent. Consider using a freshly opened bottle or a more reactive reagent. For instance, N-trifluoromethylthiosaccharin is generally more reactive than N-trifluoromethylthiophthalimide.[1][2] |
| Poor Solubility of Substrate or Reagents | Screen a variety of anhydrous solvents to ensure all reaction components are fully dissolved. |
| Suboptimal Reaction Temperature | Incrementally increase the reaction temperature and monitor for product formation. Some reactions may require elevated temperatures to proceed efficiently.[4] |
| Insufficient Reaction Time | Monitor the reaction over an extended period (e.g., 24-48 hours) to determine if the reaction is simply slow. |
| Catalyst Inactivity (for catalyzed reactions) | Use a fresh source of catalyst and ensure anhydrous and, if necessary, inert conditions. For copper-catalyzed reactions, ensure the correct oxidation state of the copper precursor is used. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution |
| Excess Trifluoromethylthiolating Reagent | Reduce the equivalents of the trifluoromethylthiolating reagent to 1.0-1.2 equivalents relative to the substrate. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) to improve selectivity. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it once the desired mono-substituted product is predominantly formed. |
| Highly Reactive Substrate | If possible, use a protecting group strategy to block other reactive sites on the substrate. |
Data Presentation: Comparison of Trifluoromethylthiolation Yields
The following tables provide a summary of reported yields for the trifluoromethylthiolation of various substrates under different conditions to aid in reagent and condition selection.
Table 1: Trifluoromethylthiolation of Arenes and Heterocycles
| Substrate | Reagent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Indole | N-(Trifluoromethylthio)saccharin | FeCl₃ / Diphenyl selenide | - | RT | 2 | 96 |
| 1-Methylindole | N-(Trifluoromethylthio)saccharin | TMSCl | Dichloromethane | RT | 16 | 80 |
| N-Phenylpyrrole | N-(Trifluoromethylthio)saccharin | None | TFE | 40 | 12 | 81 |
| Anisole | N-(Trifluoromethylthio)saccharin | FeCl₃ / Diphenyl selenide | - | 40 | 0.1 | 97 |
| 2-Methylanisole | N-(Trifluoromethylthio)saccharin | FeCl₃ / Diphenyl selenide | - | RT | 2 | 94 |
Table 2: Trifluoromethylthiolation of β-Ketoesters
| Substrate | Reagent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Indanone-derived β-ketoester | Electrophilic SCF₃ Reagent | Quinine | Toluene | 40 | 36 | 81-97 |
| Tetralone-derived β-ketoester | Electrophilic SCF₃ Reagent | Quinine-derived PTC | Et₂O/H₂O | 0 | 36 | 49-93 |
| Acyclic β-ketoester | N-(Trifluoromethylthio)saccharin | NaH | - | - | - | - |
Experimental Protocols
Protocol 1: Electrophilic Trifluoromethylthiolation of Indole using N-(Trifluoromethylthio)saccharin
This protocol is adapted from a procedure utilizing a dual Lewis acid/Lewis base catalytic system.[5]
Materials:
-
Indole
-
N-(Trifluoromethylthio)saccharin
-
Iron(III) chloride (FeCl₃)
-
Diphenyl selenide
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a clean, dry reaction vessel, add indole (0.160 mmol), N-(trifluoromethylthio)saccharin (0.177 mmol), iron(III) chloride (2.5 mol%), and diphenyl selenide (2.5 mol%).
-
Add the anhydrous solvent under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the crude product by flash column chromatography on silica gel to yield 3-(trifluoromethylthio)indole.
Protocol 2: Radical Trifluoromethylthiolation of an Alkene using AgSCF₃
This protocol is a general representation of a silver-mediated radical trifluoromethylthiolation.
Materials:
-
Alkene substrate
-
Silver(I) trifluoromethanethiolate (AgSCF₃)
-
Oxidant (e.g., K₂S₂O₈)
-
Solvent (e.g., DMSO/H₂O mixture)
Procedure:
-
In a reaction vessel, dissolve the alkene substrate (0.2 mmol) in the chosen solvent system.
-
Add AgSCF₃ (1.5 - 2.0 equivalents) and the oxidant (e.g., K₂S₂O₈, 2.0 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature, perform an aqueous work-up, and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
Protocol 3: Nucleophilic Trifluoromethylation of an Aryl Halide using TMSCF₃ and a Copper Catalyst
This protocol provides a general procedure for the copper-catalyzed trifluoromethylation of aryl halides.[6]
Materials:
-
Aryl halide (e.g., Aryl iodide)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)
-
Copper(I) salt (e.g., CuI)
-
Ligand (if required)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the copper(I) salt (5-10 mol%) and any ligand.
-
Add the aryl halide (1.0 mmol) and anhydrous DMF.
-
Add TMSCF₃ (1.5-2.0 equivalents) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for 12-24 hours.
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: General trifluoromethylthiolation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 5. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Efficient Trifluoromethylthiolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for efficient trifluoromethylthiolation. Navigate through our troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your reactions and resolve common issues.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization Steps |
| Incorrect Catalyst System | The choice of catalyst is critical and substrate-dependent. For aryl halides, consider copper- or palladium-based catalysts.[1][2][3] For radical trifluoromethylthiolation of alkenes, photoredox catalysis is often effective.[4][5][6] Gold-catalyzed systems can be efficient for a broad range of organohalides under mild conditions.[7] |
| Suboptimal Reaction Conditions | - Temperature: Some copper-catalyzed reactions may require elevated temperatures, while many photoredox reactions proceed at room temperature.[1][2][6] - Solvent: Solvent polarity can significantly impact yield. For copper-catalyzed reactions, switching from acetonitrile to DMF can sometimes allow for room temperature reactions.[1][2] - Ligand: For metal-catalyzed reactions, the choice of ligand is crucial. For example, 1,10-phenanthroline is an effective ligand for copper-catalyzed trifluoromethylthiolation of aryl halides.[1][2] |
| Poor Reagent Reactivity | The choice of trifluoromethylthiolating reagent is key. Electrophilic reagents like N-trifluoromethylthiosaccharin may require activation by a Lewis acid.[8][9][10] Nucleophilic reagents like AgSCF₃ are often used in radical reactions.[4][11][12] |
| Catalyst Poisoning | Some functional groups on the substrate can act as catalyst poisons. Ensure starting materials are pure. In some cases, a change in the catalytic system may be necessary. Gold-catalyzed reactions can be sensitive to organosulfur compounds.[7] |
Issue 2: Formation of Side Products/Low Selectivity
| Potential Cause | Troubleshooting & Optimization Steps |
| Over-reaction/Multiple Trifluoromethylthiolations | - Stoichiometry Control: Carefully control the amount of the trifluoromethylthiolating reagent; use it as the limiting reagent if necessary.[13] - Reaction Time & Temperature: Monitor the reaction progress and stop it once the desired product has formed. Lowering the temperature can also improve selectivity.[13] |
| Poor Regioselectivity in C-H Trifluoromethylthiolation | - Directing Groups: For aryl C-H trifluoromethylthiolation, the use of directing groups can significantly improve regioselectivity.[1][2] - Catalyst Control: The steric bulk of the catalyst can influence the position of trifluoromethylthiolation.[9] |
| Decomposition of Reagent or Product | Some trifluoromethylthiolating reagents or products may be unstable under the reaction conditions. Consider using milder conditions, such as those offered by photoredox catalysis.[5][14] |
Frequently Asked Questions (FAQs)
Q1: What are the main types of trifluoromethylthiolation reactions and which catalysts are typically used for each?
A1: There are three main pathways for trifluoromethylthiolation: electrophilic, nucleophilic, and radical.
-
Electrophilic Trifluoromethylthiolation: This involves an electrophilic "SCF₃⁺" source reacting with a nucleophilic substrate. Catalysts are often Lewis acids (e.g., FeCl₃) or Brønsted acids to activate the electrophilic reagent.[8][9][10]
-
Nucleophilic Trifluoromethylthiolation: This uses a nucleophilic "SCF₃⁻" source to react with an electrophilic substrate. Common reagents include AgSCF₃ and CuSCF₃. Transition metal catalysts like palladium and copper are often employed.[7][11][15]
-
Radical Trifluoromethylthiolation: This pathway involves the generation of a trifluoromethylthio radical (•SCF₃). Photoredox catalysis is a prominent method for generating these radicals under mild conditions.[4][5][6][16]
Q2: How do I choose between a copper, palladium, or photoredox catalyst for my reaction?
A2: The choice depends heavily on your substrate and the desired transformation.
-
Copper catalysts are well-established for the trifluoromethylthiolation of aryl halides, particularly aryl bromides and iodides.[1][2]
-
Palladium catalysts can also be used for aryl halides and offer a broad functional group tolerance.[3]
-
Photoredox catalysts are ideal for radical reactions, such as the trifluoromethylthiolation of alkenes and styrenes, and often operate under very mild conditions.[4][5][6] Dual catalysis systems, combining a photoredox catalyst with a metal catalyst (e.g., copper or nickel), have also been developed to expand the reaction scope.[4][17]
Q3: My reaction is not working with a common electrophilic trifluoromethylthiolating reagent. What can I do?
A3: If a standard electrophilic reagent is not effective, consider the following:
-
Activation: Many electrophilic reagents require activation by a Lewis acid or a dual Lewis acid/Lewis base system to enhance their electrophilicity.[9][10]
-
Reagent Choice: There is a wide range of electrophilic reagents with varying reactivity. Shelf-stable options like N-trifluoromethylthiosaccharin and Togni-type reagents are available.[8][18][19]
-
Alternative Pathway: If electrophilic routes fail, consider if a nucleophilic or radical pathway might be more suitable for your substrate.
Q4: What are the advantages of using photoredox catalysis for trifluoromethylthiolation?
A4: Photoredox catalysis offers several advantages:
-
Mild Reaction Conditions: These reactions often proceed at room temperature, which is beneficial for thermally sensitive substrates.[5][14]
-
High Functional Group Tolerance: Photoredox reactions are often tolerant of a wide variety of functional groups.[4][5]
-
Radical Generation: It provides an efficient way to generate trifluoromethylthio radicals for reactions with substrates like alkenes.[6][20]
Catalyst and Reagent Selection Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. citedrive.com [citedrive.com]
- 6. researchgate.net [researchgate.net]
- 7. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. "Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thio" by Raheemat Rafiu, Puspa Aryal et al. [scholarsmine.mst.edu]
- 15. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Trifluoromethylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Trifluoromethylthiolation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during trifluoromethylthiolation reactions, with a specific focus on the critical role of the solvent.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylthiolation reaction is showing low or no conversion. What are the likely causes related to the solvent?
A1: Low reactivity is a common issue and the solvent is a primary factor to investigate.
-
Insufficient Solvent Polarity: For many electrophilic trifluoromethylthiolation reactions, particularly with electron-rich arenes and heteroarenes, polar solvents are crucial for stabilizing charged intermediates and promoting the reaction. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly enhance reaction rates, sometimes even without a promoter.[1]
-
Inappropriate Solvent for the Catalyst System: If you are using a Lewis acid catalyst (e.g., FeCl₃, AuCl₃), solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are often recommended.[1] Using a coordinating solvent might interfere with the catalyst's activity.
-
Poor Reagent/Substrate Solubility: Ensure your substrate and trifluoromethylthiolating agent are fully dissolved in the chosen solvent. Poor solubility can lead to low conversion. If solubility is an issue, a different solvent system may be required.
-
Moisture Contamination: Some trifluoromethylthiolating reagents are sensitive to moisture. Ensure you are using anhydrous solvents, as water can lead to reagent decomposition and low yields.[1]
Q2: I am observing the formation of unexpected side products. How can solvent choice help improve selectivity?
A2: The formation of side products is often influenced by reaction conditions, with the solvent playing a key role in directing the reaction pathway.
-
Solvent-Dependent Reaction Pathways: In some cases, the solvent can determine whether trifluoromethylthiolation or a different reaction, such as difunctionalization, occurs.[1] Screening a range of solvents with varying polarities is a critical step in optimizing for the desired product.
-
Minimizing Over-reaction: For highly reactive substrates with multiple potential reaction sites, using a less polar solvent can sometimes temper reactivity and favor mono-substitution. Conversely, for less reactive substrates, a more polar solvent might be necessary to achieve any reaction. Careful control of stoichiometry and reaction time is also crucial to prevent multiple trifluoromethylthiolations.
Q3: How do I choose the best starting solvent for my specific trifluoromethylthiolation reaction?
A3: The optimal solvent depends on the substrate, the trifluoromethylthiolating reagent, and the catalytic system.
-
For Electron-Rich Arenes and Heterocycles (e.g., indoles): 2,2,2-Trifluoroethanol (TFE) is often an excellent choice for promoter-free reactions.[1]
-
For Less Reactive Substrates requiring Lewis Acid Catalysis: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common starting points.
-
For β-Ketoesters: Solvents like tetrahydrofuran (THF) have been found to be suitable, whereas dimethylformamide (DMF) can lead to high yields but with no enantioselectivity in asymmetric reactions.
-
For Alkenes: The choice of solvent can be critical in directing the outcome. For instance, in some amino-trifluoromethylthiolation reactions, dichloromethane (DCM) can lead to the desired difunctionalized product, while a more polar solvent like dimethylformamide (DMF) may result in the trifluoromethylthiolated alkene as the sole product.
A general approach is to start with conditions reported for similar substrates and then systematically screen a range of solvents with different polarities.
Troubleshooting Guides
Issue 1: Low Yield in Electrophilic Trifluoromethylthiolation of Arenes
| Possible Cause | Recommended Solution |
| Inadequate activation of the trifluoromethylthiolating reagent. | For less reactive arenes, consider switching from a promoter-free system to one with a Lewis acid catalyst (e.g., FeCl₃, AuCl₃) in a non-coordinating solvent like DCE or DCM. |
| Solvent is too polar and is deactivating the catalyst. | If using a Lewis acid, ensure the solvent is not a strong Lewis base that can compete for catalyst coordination. |
| Poor solubility of starting materials. | Experiment with a co-solvent system or switch to a solvent in which all components are fully soluble. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. |
| Presence of moisture. | Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Regioselectivity in the Trifluoromethylthiolation of Heterocycles
| Possible Cause | Recommended Solution |
| Inherent substrate reactivity. | The electronic and steric properties of the substrate will dictate the most reactive site. |
| Solvent influencing the reaction pathway. | Altering the solvent polarity can sometimes influence the regioselectivity. For example, a more polar solvent might favor the thermodynamically controlled product, while a less polar solvent could favor the kinetically controlled product. A systematic solvent screen is recommended. |
| Catalyst-controlled selectivity. | In catalyzed reactions, the choice of Lewis acid and its interaction with the solvent and substrate can influence where the trifluoromethylthio group is directed. |
Data Presentation
Table 1: Effect of Solvent on the Yield of Trifluoromethylthiolation of Indole with N-(Trifluoromethylthio)saccharin
| Solvent | Yield (%) | Reference |
| 2,2,2-Trifluoroethanol (TFE) | 85 | [2] |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 82 | [2] |
| 1,2-Dichloroethane (DCE) | 59 (without catalyst) | [3] |
| Dichloromethane (DCM) | 95 (with AuCl₃ catalyst) | [3] |
Table 2: Solvent Optimization for the Trifluoromethylthiolation of 2-Methylanisole
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) |
| 1 | DCE | FeCl₃ (5) | 40 | <5 |
| 2 | DCE | FeCl₃ (2.5) / Diphenyl Selenide (2.5) | Room Temp | 96 |
| 3 | Toluene | FeCl₃ (2.5) / Diphenyl Selenide (2.5) | Room Temp | 75 |
| 4 | MeCN | FeCl₃ (2.5) / Diphenyl Selenide (2.5) | Room Temp | 68 |
| 5 | THF | FeCl₃ (2.5) / Diphenyl Selenide (2.5) | Room Temp | 25 |
Experimental Protocols
Protocol 1: Promoter-Free Trifluoromethylthiolation of Indoles in TFE
This protocol is adapted for the trifluoromethylthiolation of electron-rich heterocycles.
-
Materials:
-
Indole (or other electron-rich heterocycle)
-
N-(Trifluoromethylthio)saccharin
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
-
Procedure:
-
In a reaction vial, dissolve the heteroarene (0.5 mmol) and N-(trifluoromethylthio)saccharin (0.75 mmol) in 2,2,2-trifluoroethanol (1.5 mL).
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is purified by flash column chromatography to yield the desired trifluoromethylthiolated product.
-
Protocol 2: Dual Lewis Acid/Lewis Base Catalyzed Trifluoromethylthiolation of Arenes
This protocol is suitable for a broader range of arenes under mild conditions.
-
Materials:
-
Arene substrate (e.g., 2-methylanisole)
-
N-(Trifluoromethylthio)saccharin
-
Iron(III) chloride (FeCl₃)
-
Diphenyl selenide
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the arene substrate (0.160 mmol), N-(trifluoromethylthio)saccharin (0.177 mmol), iron(III) chloride (2.5 mol %), and diphenyl selenide (2.5 mol %).
-
Add anhydrous dichloromethane (1 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.[4]
-
Visualizations
Caption: General workflow for optimizing a trifluoromethylthiolation reaction.
Caption: Influence of solvent polarity on reaction pathways.
References
Technical Support Center: Stability of Trifluoromethylthio Compounds
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the stability of trifluoromethylthio (-SCF3) compounds to help you mitigate decomposition in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethylthio (-SCF3) group a desirable moiety in drug design and agrochemicals?
The trifluoromethylthio group is widely used due to its unique combination of properties that can enhance a molecule's pharmacological profile. These include:
-
High Lipophilicity: The -SCF3 group is highly lipophilic (Hansch parameter π = 1.44), which can improve a compound's ability to cross lipid membranes, potentially increasing bioavailability.[1][2][3]
-
Metabolic Stability: The strong electron-withdrawing nature of the -SCF3 group confers enhanced metabolic stability to molecules, making them more resistant to enzymatic degradation.[1][3][4][5]
-
Chemical Stability: Trifluoromethylthiolated compounds often exhibit higher stability in acidic environments compared to their non-fluorinated counterparts.[2]
-
Modulation of Physicochemical Properties: Incorporation of an -SCF3 group can influence a molecule's solubility, pKa, and molecular conformation, which are critical for optimizing drug-receptor interactions.[6][7]
Q2: What are the primary decomposition pathways for trifluoromethylthio compounds?
While generally stable, trifluoromethylthio compounds can degrade under certain conditions. The most common degradation pathways are:
-
Oxidation: The sulfur atom in the -SCF3 group is susceptible to oxidation, which can lead to the formation of the corresponding trifluoromethyl sulfoxides (-S(O)CF3) and, under stronger conditions, trifluoromethyl sulfones (-SO2CF3).[8][9][10][11]
-
Hydrolysis: Although the -SCF3 group is more stable than the analogous -CF3 group, it can undergo hydrolysis, particularly under strong basic conditions, to form other sulfur-containing species. The stability is also influenced by the rest of the molecular structure.
-
Photodegradation: Exposure to light, especially UV light, can induce decomposition of some trifluoromethylthio-containing molecules.
-
Thermal Degradation: High temperatures can lead to the decomposition of trifluoromethylthio compounds, with the stability being dependent on the overall structure of the molecule.
Q3: How can I prevent the decomposition of my trifluoromethylthio compounds during storage?
Proper storage is crucial for maintaining the integrity of your compounds. Here are some best practices:
-
Temperature: Store compounds at a consistent, cool temperature. Refrigeration (2-8 °C) is generally recommended. Avoid repeated freeze-thaw cycles and extreme temperature fluctuations.[12]
-
Light: Protect from light by storing in amber vials or in the dark.[12]
-
Moisture and Air: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to exclude moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively.[13] For trifluoromethylthiolating reagents, it is especially important to store them in a refrigerator with the exclusion of moisture.[13]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[14]
Q4: Are there shelf-stable reagents available for trifluoromethylthiolation to avoid handling unstable precursors?
Yes, the development of shelf-stable electrophilic trifluoromethylthiolating reagents has been a significant advancement. These reagents are generally crystalline solids that are easier and safer to handle than gaseous or highly reactive precursors.[1][15][16] A widely used example is N-trifluoromethylthiosaccharin, which is known for its stability towards air and moisture and its high reactivity with a broad range of nucleophiles under mild conditions.[13] Proper storage of these reagents, typically in a refrigerator and protected from moisture and light, ensures their longevity.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and handling of trifluoromethylthio compounds.
Issue 1: Unexpected decomposition of the product during reaction work-up.
-
Symptom: You observe the appearance of new, unexpected peaks in your HPLC or TLC analysis after quenching the reaction and performing an aqueous work-up.
-
Possible Cause: The pH of the aqueous wash may be too high (basic), leading to hydrolysis of the -SCF3 group or other sensitive functionalities on your molecule.
-
Solution:
-
Use neutral or slightly acidic (e.g., saturated ammonium chloride solution) aqueous washes.
-
Minimize the contact time with the aqueous phase.
-
Work at lower temperatures during the extraction process.
-
Issue 2: Product degradation during column chromatography.
-
Symptom: You experience low recovery of your compound after silica gel column chromatography, and analysis of the fractions shows the presence of degradation products.
-
Possible Cause: Standard silica gel is slightly acidic and can catalyze the decomposition of acid-sensitive compounds. The prolonged contact time on the stationary phase can also contribute to degradation.
-
Solution:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry in a non-polar solvent containing 1-2% of a non-nucleophilic base like triethylamine.
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase such as neutral alumina or Florisil.
-
Minimize Purification Time: Use flash column chromatography to reduce the time the compound spends on the column.
-
Solvent Choice: Ensure your chosen eluent is free of acidic or basic impurities.
-
Issue 3: Formation of oxidation byproducts (sulfoxides/sulfones).
-
Symptom: NMR and mass spectrometry data indicate the presence of your desired compound plus species with one or two additional oxygen atoms.
-
Possible Cause: The compound may have been exposed to oxidizing agents, or the reaction conditions were not sufficiently inert.
-
Solution:
-
Inert Atmosphere: Ensure all reactions, work-ups, and storage are performed under an inert atmosphere (argon or nitrogen).
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Check all reagents and starting materials for potential peroxide impurities, especially ethereal solvents.
-
Controlled Oxidation: If the goal is the synthesis of the sulfoxide, use a mild and selective oxidizing agent like trifluoroperacetic acid (TFPAA) prepared in situ, which can prevent over-oxidation to the sulfone.[8][10]
-
Data on Compound Stability
| Condition | Stability of Trifluoromethylthio Group | Notes |
| pH | Generally more stable under acidic to neutral conditions. | Susceptible to hydrolysis under strongly basic conditions. The reactivity is highly dependent on the overall molecular structure.[2] |
| Temperature | Thermally stable at ambient and moderately elevated temperatures. | Decomposition rates increase with temperature, but specific decomposition temperatures are compound-dependent. Arylsulfur pentafluorides, considered "super-trifluoromethyl" compounds, are very thermally stable.[17] |
| Light | Generally stable, but can be susceptible to photodegradation. | Compounds with chromophores that absorb UV or visible light may be more prone to decomposition upon light exposure. |
| Oxidants | Can be oxidized to sulfoxides and sulfones. | The sulfur atom is a site of potential oxidation. The use of controlled oxidizing conditions is necessary to achieve selective oxidation to the sulfoxide.[8][9][10] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of Trifluoromethylthio Compounds
This protocol is designed to minimize decomposition during purification on silica gel.
-
Preparation of Neutralized Silica Gel (Optional, but recommended for sensitive compounds):
-
In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Add 1-2% (v/v) of triethylamine to the slurry and mix thoroughly.
-
Pack the column with this slurry.
-
-
Column Packing:
-
Use a standard wet-packing method to ensure a homogenous column bed, avoiding air bubbles.[18]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin with a non-polar solvent system and gradually increase the polarity.
-
Perform the chromatography as quickly as possible (flash chromatography) to minimize contact time with the silica.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them promptly by TLC or HPLC to identify the desired product.
-
Protocol 2: Prevention of Oxidative Degradation During Synthesis
This protocol outlines steps to create and maintain an inert atmosphere for oxygen-sensitive reactions.
-
Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.
-
-
Solvent and Reagent Preparation:
-
Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Degas solvents by bubbling a stream of inert gas (argon or nitrogen) through them for at least 30 minutes or by using a freeze-pump-thaw technique.
-
-
Reaction Setup:
-
Assemble the glassware while it is still hot and flush with a stream of inert gas.
-
Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.
-
-
Reagent Addition:
-
Add liquid reagents via syringe through a rubber septum.
-
Add solid reagents under a positive flow of inert gas.
-
-
Work-up:
-
If the product is known to be air-sensitive, conduct the work-up using degassed solvents and under an inert atmosphere where possible.
-
Visualizations
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. jelsciences.com [jelsciences.com]
- 8. General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. troublefreepool.com [troublefreepool.com]
- 13. orgsyn.org [orgsyn.org]
- 14. keyorganics.net [keyorganics.net]
- 15. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 18. web.uvic.ca [web.uvic.ca]
Validation & Comparative
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
An In-Depth Guide to Trifluoromethylating Agents for Modern Organic Synthesis
The strategic introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry.[1] Often described as a "super-methyl" group, its unique combination of high electronegativity, metabolic stability, and lipophilicity can profoundly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[2][3][4] Consequently, the development of safe, efficient, and versatile trifluoromethylating agents is a field of intense research.
This guide provides a comparative analysis of the primary classes of trifluoromethylating agents—electrophilic, nucleophilic, and radical—offering a data-driven resource for selecting the optimal reagent. We will also clarify the role of specific reagents like [(Trifluoromethyl)thio]acetic acid, positioning it within the broader context of fluorination chemistry.
The Mechanistic Landscape of Trifluoromethylation
The choice of a trifluoromethylating agent is fundamentally tied to the desired bond formation and the nature of the substrate. Modern methodologies are predominantly categorized into three mechanistic pathways, each utilizing a different reactive form of the CF₃ moiety.
Caption: Core trifluoromethylation strategies categorized by reactive species.
Part 1: Electrophilic Trifluoromethylating Agents ("CF₃⁺" Synthons)
Electrophilic trifluoromethylation reagents are among the most widely used due to their bench-top stability and broad applicability for functionalizing a variety of nucleophiles.[1] The dominant players in this category are the hypervalent iodine compounds (Togni's reagents) and sulfonium salts (Umemoto's reagents).[5][6] These reagents formally deliver an electrophilic "CF₃⁺" species, although mechanistic studies often reveal more complex pathways involving single-electron transfer (SET) to generate CF₃ radicals.[7][8]
Key Reagents and Performance Comparison
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagent I & II | β-ketoesters, phenols, indoles, alkynes, alcohols[9][10] | Bench-stable, commercially available, high reactivity, broad substrate scope.[7][11] | Can be more expensive; reactions can sometimes produce stoichiometric byproducts. |
| Sulfonium Salts | Umemoto Reagents, Shibata Reagents | β-ketoesters, silyl enol ethers, arenes, thiophenols[8][11] | Highly reactive, effective for a wide range of nucleophiles, thermally stable.[6] | Can require harsher conditions; some derivatives are less stable or require multi-step synthesis.[1] |
Mechanism: Trifluoromethylation of a β-Ketoester
The trifluoromethylation of a β-ketoester is a benchmark reaction for evaluating electrophilic agents. The generally accepted mechanism involves the deprotonation of the ketoester to form an enolate, which then acts as the nucleophile.
Caption: General workflow for electrophilic trifluoromethylation.
Experimental Protocol: Trifluoromethylation of 1-Indanone-2-carboxylate using Togni Reagent I
This protocol describes a typical procedure for the electrophilic trifluoromethylation of a C-nucleophile.
Materials:
-
Methyl 1-indanone-2-carboxylate
-
Togni Reagent I
-
Zinc triflate (Zn(OTf)₂)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried flask under an inert atmosphere, add methyl 1-indanone-2-carboxylate (1.0 mmol) and anhydrous DCM (5 mL).
-
Add zinc triflate (0.1 mmol, 10 mol%).
-
Add Togni Reagent I (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-trifluoromethylated product.
Causality: The use of a Lewis acid like Zn(OTf)₂ is crucial here. It coordinates to the carbonyl oxygen of the β-ketoester, increasing the acidity of the α-proton and facilitating the formation of the reactive zinc enolate, which is a more potent nucleophile for the subsequent reaction with the Togni reagent.
Part 2: Nucleophilic Trifluoromethylating Agents ("CF₃⁻" Synthons)
Nucleophilic trifluoromethylation provides a complementary approach, ideal for introducing the CF₃ group to electrophilic centers, most notably carbonyls and imines.[12] The field is dominated by (trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, which serves as a stable and convenient source of the trifluoromethyl anion (CF₃⁻) equivalent.[13][14][15]
Key Reagent and Performance
| Reagent | Key Examples | Typical Substrates | Advantages | Limitations |
| Organosilicon | Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes, ketones, imines, esters[12][16] | Commercially available liquid, easy to handle, mild reaction conditions, high functional group tolerance.[15] | Requires a stoichiometric or catalytic nucleophilic activator (e.g., fluoride source).[17] |
Mechanism: Nucleophilic Addition to a Carbonyl
The Ruppert-Prakash reagent requires activation by a nucleophilic catalyst, such as a fluoride salt (e.g., TBAF), to generate a hypervalent siliconate intermediate. This species then delivers the CF₃⁻ nucleophile to the electrophilic carbonyl carbon.
Caption: Mechanism of nucleophilic trifluoromethylation using TMSCF₃.
Experimental Protocol: Trifluoromethylation of Benzaldehyde
This protocol outlines the addition of a CF₃ group to an aldehyde using the Ruppert-Prakash reagent.[1]
Materials:
-
Benzaldehyde
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).
-
Slowly add the TBAF solution (0.05 mmol, 5 mol%) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, add 1M HCl (5 mL) and stir for 30 minutes to hydrolyze the silyl ether.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to obtain the α-trifluoromethyl alcohol.
Causality: The catalytic amount of fluoride is the key initiator. It attacks the silicon atom of TMSCF₃, which is more Lewis acidic than carbon, to form the transient pentacoordinate silicon species. This intermediate is highly nucleophilic and effectively transfers the CF₃ group to the aldehyde. Without the activator, the C-Si bond is too strong for the reaction to proceed.
Part 3: Radical Trifluoromethylating Agents ("•CF₃" Sources)
Radical trifluoromethylation has become a powerful strategy, especially with the advent of photoredox catalysis.[18] These methods generate the highly reactive trifluoromethyl radical (•CF₃), which can engage in a wide variety of transformations, including the functionalization of alkenes and (hetero)arenes.[19][20]
Key Reagents and Performance Comparison
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Sulfinate Salts | Sodium trifluoromethanesulfinate (Langlois' Reagent, CF₃SO₂Na)[17][21] | Alkenes, (hetero)arenes | Inexpensive, stable solid, versatile for generating •CF₃ with an oxidant.[21] | Requires a stoichiometric oxidant (e.g., t-BuOOH, Mn(OAc)₃) or photocatalyst. |
| Halides/Other | Trifluoroiodomethane (CF₃I), Togni/Umemoto Reagents (via SET)[21][22] | Alkenes, arenes | Can be highly efficient, especially in photoredox catalysis; mild conditions.[18][22] | CF₃I is a gas; photoredox setups require specific equipment (e.g., LEDs). |
Mechanism: Photoredox-Catalyzed Hydrotrifluoromethylation
Visible-light photoredox catalysis provides a mild and efficient way to generate the •CF₃ radical. The process involves the excitation of a photocatalyst, which then engages in a single-electron transfer (SET) event with a CF₃ precursor.
Caption: Simplified photoredox cycle for radical trifluoromethylation.
Experimental Protocol: Hydrotrifluoromethylation of Styrene using Langlois' Reagent
This protocol uses a classic radical initiator system to functionalize an alkene.[21]
Materials:
-
Styrene
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (TBHP), 70% in H₂O
-
Dichloromethane (DCM) / Water (biphasic system)
Procedure:
-
To a round-bottom flask, add styrene (1.0 mmol), CF₃SO₂Na (1.5 mmol), DCM (5 mL), and Water (5 mL).
-
Stir the biphasic mixture vigorously.
-
Add TBHP (3.0 mmol) dropwise at room temperature.
-
Stir the reaction for 12 hours at room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate to remove excess oxidant, then wash with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Causality: The reaction is initiated by the oxidation of CF₃SO₂Na by TBHP, which generates the trifluoromethyl radical (•CF₃) and sulfur dioxide. The electrophilic •CF₃ radical then adds to the electron-rich double bond of styrene in a Markovnikov fashion to generate a stable benzylic radical, which subsequently abstracts a hydrogen atom to yield the final product.
Part 4: The Role of this compound
While the topic prompts a comparison with this compound (CAS 2408-17-5), a survey of the chemical literature reveals that this compound is not typically employed as a direct trifluoromethylating agent.[23][24][25] Instead, its value lies in two other key areas:
-
A Building Block for Synthesis: It serves as a synthon, or building block, for introducing the entire –S–CH₂–COOH moiety with an attached CF₃ group.[25] This is useful for constructing more complex molecules where this specific structural unit is desired.
-
Precursor for Trifluoromethylthiolation: The trifluoromethylthio group (–SCF₃) is itself a valuable functional group in medicinal chemistry, possessing distinct properties from the –CF₃ group, including even higher lipophilicity.[26][27] While this compound is not the primary reagent for this, it belongs to the family of compounds used to study and generate SCF₃-containing molecules. Dedicated trifluoromethylthiolating reagents, such as N-(Trifluoromethylthio)phthalimide, are used to directly install the –SCF₃ group.[28]
Conclusion: A Guide to Reagent Selection
The choice of a trifluoromethylating agent is a critical decision in synthetic design. Electrophilic reagents like Togni's and Umemoto's are workhorses for a vast range of nucleophiles. Nucleophilic methods using the Ruppert-Prakash reagent are unparalleled for their clean and efficient functionalization of carbonyls. The rise of radical methods, particularly those enabled by photoredox catalysis, has opened new avenues for C-H functionalization and alkene addition under exceptionally mild conditions. Understanding the distinct reactivity profile of each class is paramount to leveraging the full power of the trifluoromethyl group in modern chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brynmawr.edu [brynmawr.edu]
- 11. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. A quest for nucleophilic trifluoromethylations - American Chemical Society [acs.digitellinc.com]
- 15. nbinno.com [nbinno.com]
- 16. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 17. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 22. pure.tue.nl [pure.tue.nl]
- 23. scbt.com [scbt.com]
- 24. calpaclab.com [calpaclab.com]
- 25. Buy this compound | 2408-17-5 [smolecule.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. air.unimi.it [air.unimi.it]
- 29. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Electrophilic and Nucleophilic Trifluoromethylthiolation for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylthio (SCF3) group is a paramount consideration in modern drug discovery and materials science. Valued for its ability to enhance lipophilicity, metabolic stability, and bioavailability, the SCF3 moiety can significantly improve the pharmacological profile of therapeutic candidates. This guide provides an objective comparison of the two primary methodologies for introducing this critical functional group: electrophilic and nucleophilic trifluoromethylthiolation. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to equip researchers with the knowledge to select the most appropriate method for their synthetic challenges.
At a Glance: Electrophilic vs. Nucleophilic Trifluoromethylthiolation
| Feature | Electrophilic Trifluoromethylthiolation | Nucleophilic Trifluoromethylthiolation |
| SCF3 Source | "SCF3+" equivalent | "SCF3-" equivalent |
| Typical Substrates | Electron-rich species (arenes, heterocycles, alkenes, enolates) | Electron-deficient species (aryl halides, alkyl halides) |
| Common Reagents | N-(Trifluoromethylthio)saccharin, N-(Trifluoromethylthio)phthalimide, Umemoto's reagents, Togni-type reagents | AgSCF3, CuSCF3, TMSCF3/Sulfur |
| Reaction Initiation | Often requires a Lewis or Brønsted acid catalyst for less reactive substrates. | Typically requires a metal catalyst (e.g., Cu, Pd, Ag) or a promoter. |
| Key Advantages | Broad substrate scope for electron-rich systems, commercially available and shelf-stable reagents. | Effective for functionalizing electron-deficient aromatic and aliphatic systems. |
| Key Limitations | Can be less effective for electron-deficient arenes. | Often requires pre-functionalized substrates (e.g., halides), potential for metal contamination. |
Performance Comparison: Quantitative Data
The choice between an electrophilic or nucleophilic approach is often dictated by the electronic nature of the substrate. The following tables provide a comparative overview of the performance of each method on relevant substrate classes.
Table 1: Electrophilic Trifluoromethylthiolation of Arenes and Heterocycles
This method is particularly effective for electron-rich aromatic and heteroaromatic systems. The use of a Lewis acid catalyst can significantly enhance the reactivity of the electrophilic reagent.
| Substrate | Reagent | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Methylindole | N-(Trifluoromethylthio)saccharin | FeCl3 | DCE | 50 | 12 | 95 | [1] |
| Indole | N-(Trifluoromethylthio)saccharin | - | TFE | 40 | 12 | 96 | [2] |
| 2-Methylanisole | N-(Trifluoromethylthio)saccharin | FeCl3 / Diphenyl selenide | - | RT | 0.5 | 95 | [3] |
| Aniline | N-(Trifluoromethylthio)saccharin | FeCl3 / Diphenyl selenide | - | RT | 0.75 | 80 | [3] |
| 2-Phenylimidazole[1,2-a]pyridine | N-(Trifluoromethylthio)saccharin | FeCl3 | DCE | 50 | 12 | 91 | [1] |
| Mesitylene | TsNMeSCF3 | TfOH | DCE | 80 | 18 | 75 (crude) | [4] |
| 1,3,5-Trimethoxybenzene | N-(Trifluoromethylthio)saccharin | AuCl3 | DCE | 100 | 16 | 81 | [5] |
Table 2: Nucleophilic Trifluoromethylthiolation of Aryl Halides and Related Substrates
This approach is well-suited for the functionalization of aryl halides, particularly those that are electron-deficient or contain directing groups.
| Substrate | Reagent | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodonitrobenzene | AgSCF3 | CuBr / 1,10-phenanthroline | DMF | RT | 12 | 95 | [6] |
| 2-Iodobenzamide | AgSCF3 | CuBr / 1,10-phenanthroline | DMF | RT | 12 | 89 | [6] |
| 4-Bromobenzonitrile | AgSCF3 | CuBr / 1,10-phenanthroline | DMF | 100 | 24 | 78 | [6] |
| 4-Chlorobenzonitrile | AgSCF3 | CuBr / 1,10-phenanthroline | DMF | 100 | 24 | 55 | [6] |
| Phenylboronic acid | AgSCF3 | Cu(OAc)2 | DMSO | 100 | 2 | 92 | [7] |
| 4-Chloro-3,5-dinitrobenzotrifluoride | AgSCF3 / KI | - | Acetonitrile | RT | 1 | 100 | [8] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. The following are representative protocols for the synthesis of a key electrophilic reagent and a typical nucleophilic trifluoromethylthiolation reaction.
Protocol 1: Synthesis of N-(Trifluoromethylthio)saccharin (Electrophilic Reagent)
This procedure is adapted from a well-established method and involves a two-step process starting from saccharin.
Step A: Preparation of N-Chlorosaccharin
-
To a 500 mL round-bottom flask, add saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).
-
Stir the resulting suspension vigorously under a nitrogen atmosphere.
-
Add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion. The suspension will briefly become a clear solution before a white precipitate forms rapidly.
-
Stir the mixture for 5 minutes at room temperature.
-
Collect the precipitate by vacuum filtration and wash the filter cake with petroleum ether (100 mL).
-
Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (yield: 76–79%).
Step B: Preparation of N-(Trifluoromethylthio)saccharin
-
In a 250 mL round-bottom flask, combine N-chlorosaccharin (5.0 g, 23.0 mmol) and AgSCF₃ (6.0 g, 9.0 mmol) in acetonitrile (65 mL).
-
Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 30 minutes.
-
Filter the reaction mixture through a pad of Celite to remove solid byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (90 mL) and filter through Celite again to ensure clarity.
-
Remove the dichloromethane under reduced pressure to yield N-(trifluoromethylthio)saccharin as a white solid (yield: 61–77%).
Protocol 2: Copper-Catalyzed Nucleophilic Trifluoromethylthiolation of an Aryl Iodide
This protocol describes a typical procedure for the copper-catalyzed cross-coupling of an aryl iodide with AgSCF3.
-
To an oven-dried Schlenk tube, add CuBr (0.1 equiv), 1,10-phenanthroline (0.1 equiv), and AgSCF3 (1.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl iodide (1.0 equiv) and anhydrous DMF.
-
Stir the reaction mixture at room temperature or the specified temperature for the indicated time (see Table 2).
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with aqueous ammonia and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Pathways and Experimental Workflows
Understanding the underlying mechanisms is key to optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the key reaction pathways.
Caption: Lewis acid-activated electrophilic trifluoromethylthiolation of an arene.
References
- 1. sioc.ac.cn [sioc.ac.cn]
- 2. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of trifluoromethyl aryl sulfides using Silver(I) trifluoromethanethiolate and an inorganic iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silver-mediated fluorination, trifluoromethylation, and trifluoromethylthiolation of arynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
The Efficacy of [(Trifluoromethyl)thio]acetic Acid in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylthio (SCF3) group has garnered significant attention for its ability to enhance the pharmacological properties of drug candidates. This guide provides a comparative analysis of the efficacy of [(Trifluoromethyl)thio]acetic acid (TFMT-AA) as a building block in drug discovery, supported by available data and experimental contexts.
The introduction of a trifluoromethylthio moiety can significantly improve a molecule's metabolic stability, lipophilicity, and cell membrane permeability, all of which are critical factors in the development of effective therapeutics.[1] TFMT-AA serves as a versatile scaffold for introducing the SCF3 group into a wide range of organic molecules, making it a valuable tool for lead optimization and the design of novel drug candidates.[2]
Comparative Analysis of Physicochemical Properties
The utility of TFMT-AA in drug discovery is rooted in the unique physicochemical properties conferred by the SCF3 group. When compared to other common bioisosteres, the trifluoromethylthio group presents a distinct combination of high lipophilicity and strong electron-withdrawing character.
| Property | This compound (TFMT-AA) | Acetic Acid | Trifluoroacetic Acid |
| Molecular Formula | C₃H₃F₃O₂S | C₂H₄O₂ | C₂HF₃O₂ |
| Molecular Weight | 160.12 g/mol [3] | 60.05 g/mol | 114.02 g/mol |
| Key Functional Group | SCF₃ | CH₃ | CF₃ |
| Impact on Lipophilicity | High | Low | Moderate |
| Metabolic Stability | Generally High | Low | High |
| Electron-withdrawing Nature | Strong | Weak | Very Strong |
Biological Activity of this compound Derivatives
While direct quantitative biological data for this compound itself is limited in publicly available literature, the efficacy of its derivatives in various therapeutic areas highlights the potential of this building block. The SCF3 moiety has been incorporated into a range of compounds exhibiting promising anticancer, antimicrobial, and other biological activities.
Anticancer Activity
Several complex molecules featuring the trifluoromethylthio group have demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain trifluoromethyl ketones have shown higher tumor-specific cytotoxic activity compared to their non-fluorinated analogs.[4] While not direct derivatives of TFMT-AA, these findings underscore the potential of the SCF3 group in the design of novel anticancer agents. Studies have found that small molecule inhibitors containing a trifluoromethyl group can bind more effectively to key protein targets in tumor cells, thereby blocking signal transduction pathways and inhibiting tumor proliferation and metastasis.[2]
Antimicrobial Activity
Derivatives of trifluoromethyl-containing heterocyclic compounds have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown moderate to good inhibitory activity against various bacterial and fungal strains.[5] The lipophilic nature of the SCF3 group is thought to enhance the permeability of these compounds through microbial cell membranes, contributing to their antimicrobial effects.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for relevant in vitro assays are provided below.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]
Protocol for Adherent Cells:
-
Cell Seeding: Plate adherent cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium and incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., derivatives of TFMT-AA) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After incubation, add 50 µL of a 1 mg/mL MTT solution to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Signaling Pathways and Logical Relationships
The molecular mechanisms by which trifluoromethylthio-containing compounds exert their biological effects are a subject of ongoing research. One of the key signaling pathways often implicated in cancer is the Ras-Raf-MEK-ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[9][10] The development of small molecule inhibitors targeting this pathway is a major focus in cancer drug discovery.[11] While a direct link between TFMT-AA and this pathway is not yet established, the general strategy of using small molecules to inhibit key kinases in this cascade is a promising approach.
Caption: Hypothetical inhibition of the Ras-Raf-MEK-ERK signaling pathway by a TFMT-AA derivative.
The following diagram illustrates a general experimental workflow for screening and evaluating the efficacy of novel compounds derived from this compound.
Caption: General workflow for the discovery of drug candidates from TFMT-AA derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. scbt.com [scbt.com]
- 4. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 9. Targeting the Raf/MEK/ERK pathway with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RAF-MEK-ERK pathway in cancer evolution and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule Articles | Smolecule [smolecule.com]
A Comparative Guide to the NMR Analysis of [(Trifluoromethyl)thio]acetic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of common reaction products of [(Trifluoromethyl)thio]acetic acid. The inclusion of the trifluoromethylthio group (SCF₃) offers unique advantages in drug design and development, and understanding its influence on the NMR spectra of resulting esters and amides is crucial for reaction monitoring, structural elucidation, and purity assessment. This document presents a comparative analysis of the NMR data for representative ester and amide derivatives, supported by detailed experimental protocols and visualizations to aid in the interpretation of spectroscopic results.
Introduction to NMR Analysis of Trifluoromethylthiolated Compounds
The presence of the trifluoromethyl (CF₃) group provides a highly sensitive probe for ¹⁹F NMR spectroscopy. Key advantages of ¹⁹F NMR in the analysis of trifluoromethylthiolated compounds include:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in strong NMR signals.
-
Wide Chemical Shift Range: This minimizes signal overlap and simplifies spectral analysis.
-
No Background Interference: Naturally occurring fluorine is rare in biological systems and common organic molecules, leading to clean spectra with minimal background noise.[1]
-
Structural Insights: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing valuable information about molecular structure and conformation.
This guide focuses on the ¹H and ¹⁹F NMR spectra of ester and amide derivatives of this compound, providing a basis for comparing their characteristic spectral features.
Comparative NMR Data of Reaction Products
Table 1: ¹H and ¹⁹F NMR Data for Ethyl 2-[(trifluoromethyl)thio]acetate
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| ¹H (CH₂) | 3.54 | Quartet | 1.0 |
| ¹H (OCH₂CH₃) | 4.25 | Quartet | 7.1 |
| ¹H (OCH₂CH₃) | 1.30 | Triplet | 7.1 |
| ¹⁹F (SCF₃) | -41.9 | Triplet | 1.0 |
Data sourced from publicly available spectral databases and may vary based on experimental conditions.
Table 2: ¹H and ¹⁹F NMR Data for N-Benzyl-2-(4-bromophenyl)-2-((trifluoromethyl)thio)acetamide[2]
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| ¹H (CH-S) | 4.99 | Singlet | - |
| ¹H (NH) | 6.26 | Broad | - |
| ¹H (CH₂-Ph) | 4.52 | Doublet of Doublets | 14.7, 5.7 |
| ¹H (CH₂-Ph) | 4.43 | Doublet of Doublets | 14.7, 5.7 |
| ¹H (Aromatic) | 7.53 | Doublet | 8.3 |
| ¹H (Aromatic) | 7.35-7.28 | Multiplet | - |
| ¹H (Aromatic) | 7.22 | Doublet | 7.5 |
| ¹⁹F (SCF₃) | -40.6 | Singlet | - |
Experimental Protocols
General NMR Spectroscopic Analysis[3]
-
Instrumentation: ¹H and ¹⁹F NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for these compounds.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as CFCl₃ (δ = 0 ppm) or a known fluorinated compound can be used for referencing.
-
Data Acquisition: Standard pulse programs are used for both ¹H and ¹⁹F NMR. For quantitative analysis, a sufficient relaxation delay (e.g., 5 seconds) should be employed.[2]
Synthesis of α-Trifluoromethylthiolated Esters and Amides
The following is a general procedure for the synthesis of α-trifluoromethylthiolated amides, adapted from a continuous flow methodology, which can be modified for batch synthesis.[3]
-
Activation of the Carboxylic Acid: The starting carboxylic acid (e.g., an arylacetic acid) is converted to a more reactive species, such as an N-acylpyrazole. This can be achieved by reacting the carboxylic acid with a pyrazole derivative in the presence of a coupling agent like EDC·HCl.
-
α-Trifluoromethylthiolation: The activated carboxylic acid derivative is then reacted with an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)phthalimide, in the presence of a base (e.g., triethylamine) to introduce the SCF₃ group at the α-position.
-
Amidation/Esterification: The resulting α-trifluoromethylthiolated intermediate is then reacted with a primary or secondary amine (for amides) or an alcohol (for esters) to yield the final product.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Visualizing the Workflow and Reaction
The following diagrams illustrate the general experimental workflow for NMR analysis and a representative reaction for the synthesis of an α-trifluoromethylthiolated amide.
Caption: Experimental workflow for NMR analysis.
Caption: Synthesis of an α-trifluoromethylthiolated amide.
Comparison with Alternative Analytical Methods
While NMR spectroscopy is a powerful tool for the analysis of trifluoromethylthiolated compounds, other analytical techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight of the product and aiding in the identification of fragments. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for volatile compounds.
-
Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule, such as the carbonyl (C=O) stretch in esters and amides, and the N-H stretch in secondary amides.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the reaction products and for isolating them from reaction mixtures.
References
A Researcher's Guide to Modern Trifluoromethylthiolation Methods: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethylthio (SCF₃) group is a critical tool for optimizing the properties of therapeutic candidates and agrochemicals. This guide provides an objective comparison of leading trifluoromethylthiolation methods, supported by experimental data, to inform the selection of the most suitable technique for a given synthetic challenge.
The trifluoromethylthio moiety is highly valued in medicinal chemistry for its ability to enhance lipophilicity, metabolic stability, and bioavailability of molecules. Over the past decade, a surge in the development of novel reagents and methodologies has made the installation of this functional group more accessible and efficient than ever before. These methods can be broadly categorized into electrophilic, nucleophilic, and radical pathways, with recent advancements in photoredox and electrochemical approaches offering milder and more versatile reaction conditions.
Comparative Performance of Trifluoromethylthiolation Methods
The selection of a trifluoromethylthiolation method is dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and the cost and stability of the reagents. The following tables provide a comparative overview of the performance of key methods across these categories.
Electrophilic Trifluoromethylthiolation
Electrophilic methods are widely used for the trifluoromethylthiolation of a broad range of nucleophiles, including electron-rich arenes, heterocycles, and enolates.
| Reagent/Method | Substrate Example | Catalyst/Conditions | Time (h) | Temp (°C) | Yield (%) | Reference |
| N-(Trifluoromethylthio)saccharin | Indole | FeCl₃ (2.5 mol%), Ph₂Se₂ (2.5 mol%) / DCM | 2 | RT | 96 | [1] |
| N-(Trifluoromethylthio)saccharin | Aniline | FeCl₃ (2.5 mol%), Ph₂Se₂ (2.5 mol%) / DCM | 0.75 | RT | 80 | [1][2] |
| N-(Trifluoromethylthio)saccharin | β-Estradiol | FeCl₃ (5 mol%), Ph₂Se₂ (5 mol%) / DCM | 22 | 40 | 55 | [2] |
| N-(Trifluoromethylthio)saccharin | Ethyl 2-oxocyclopentanecarboxylate | NaH / THF | 0.5 | 0 to RT | 95 | [3] |
| Togni Reagent II | Indole | - | 12 | 60 | 85 | [4] |
| Togni Reagent II | Ethyl 2-oxocyclopentanecarboxylate | Quinine (10 mol%) / Toluene | 24 | -20 | 92 (94% ee) | [5] |
| Shibata Reagent | Indole | Cu(acac)₂ (10 mol%) / DCE | 12 | 60 | 91 |
Key Observations: N-(Trifluoromethylthio)saccharin offers high yields for a variety of substrates under mild conditions, often enhanced by a Lewis acid catalyst.[6][7] Togni's and Shibata's reagents are also highly effective, particularly for C- and S-nucleophiles, with the added advantage of enabling asymmetric transformations.[8][9][10][11]
Nucleophilic Trifluoromethylthiolation
Nucleophilic methods are particularly useful for the trifluoromethylthiolation of electrophilic substrates such as aryl and alkyl halides.
| Reagent/Method | Substrate Example | Catalyst/Conditions | Time (h) | Temp (°C) | Yield (%) | Reference |
| AgSCF₃ / KI | 4-Chloronitrobenzene | Acetonitrile | 1 | RT | 98 | [12] |
| AgSCF₃ / KI | 4-Fluoronitrobenzene | Acetonitrile | 2 | RT | 95 | [12] |
| AgSCF₃ | Phenyl Iodide | (MeDalphos)AuCl (5 mol%) / DCE | 24 | RT | 80 | [13] |
| AgSCF₃ | 1-Iodostyrene | (MeDalphos)AuCl (10 mol%), AgSbF₆ (0.4 eq) / DCE | 24 | 70 | 92 | [13] |
| CuSCF₃ / KI | 4-Chloronitrobenzene | Acetonitrile | 24 | RT | 25 | [12] |
Key Observations: The combination of AgSCF₃ with an iodide source provides a potent nucleophilic trifluoromethylthiolating system for activated aryl halides, proceeding under very mild conditions.[12] Gold-catalyzed cross-coupling with AgSCF₃ has emerged as a powerful method for a broader range of aryl and vinyl halides.[13][14]
Radical and Photoredox Trifluoromethylthiolation
Radical-based methods, especially those utilizing photoredox catalysis, have gained prominence due to their mild reaction conditions and ability to functionalize less activated C-H bonds and alkenes.
| Reagent/Method | Substrate Example | Catalyst/Conditions | Time (h) | Temp (°C) | Yield (%) | Reference |
| AgSCF₃ / K₂S₂O₈ | Cyclohexane | H₂O/DCM | 12 | 40 | 75 | [15] |
| N-(Trifluoromethylthio)saccharin | Styrene | fac-[Ir(ppy)₃] (1 mol%), nBu₄NBr / MeCN, blue LEDs | 12 | RT | 85 | [16] |
| CF₃I / DBU | Styrene | Ru(Phen)₃Cl₂ (0.1 mol%) / MeCN, visible light | 24 | RT | 82 | [17] |
| CF₃SO₂Na | Styrene | --INVALID-LINK-- (0.5 mol%), Cu(MeCN)₄PF₆, K₂S₂O₈, PPh₃ / MeCN, blue LEDs | 6 | RT | 75 | [18] |
Key Observations: Photoredox catalysis enables the trifluoromethylthiolation of unactivated alkenes with high efficiency and selectivity under ambient temperature and visible light irradiation.[16][17][19][20][21] The choice of the SCF₃ radical precursor and the photocatalyst is crucial for optimizing the reaction outcome.
Experimental Protocols
Detailed methodologies for key trifluoromethylthiolation reactions are provided below.
Protocol 1: Electrophilic Trifluoromethylthiolation of an Arene using N-(Trifluoromethylthio)saccharin
This protocol is adapted from the dual Lewis acid/Lewis base catalyzed trifluoromethylthiolation of arenes.[2]
Materials:
-
Arene substrate (e.g., 2-methylanisole, 0.160 mmol)
-
N-(Trifluoromethylthio)saccharin (0.0500 g, 0.177 mmol)
-
Iron(III) chloride (0.000650 g, 0.00400 mmol, 2.5 mol%)
-
Diphenyl selenide (0.000700 mL, 0.00400 mmol, 2.5 mol%)
-
Dry dichloromethane (1 mL)
-
Argon atmosphere
Procedure:
-
To a solution of N-(trifluoromethylthio)saccharin and iron(III) chloride in dry dichloromethane under an argon atmosphere, add the arene substrate and diphenyl selenide.
-
Stir the reaction mixture at room temperature in the absence of light for 2 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylthiolated arene.
Protocol 2: Nucleophilic Trifluoromethylthiolation of an Aryl Halide using AgSCF₃/KI
This protocol is adapted for the preparation of trifluoromethyl aryl sulfides from activated haloaromatics.[12][22]
Materials:
-
Chloroaromatic substrate (e.g., 3,5-dinitrochlorobenzene, 1.0 mmol)
-
Silver(I) trifluoromethanethiolate (AgSCF₃, 0.406 g, 2.0 mmol)
-
Potassium iodide (KI, 0.336 g, 2.0 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
In a reaction vessel, combine the chloroaromatic substrate and potassium iodide in acetonitrile.
-
Add a solution of silver(I) trifluoromethanethiolate in acetonitrile to the mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by GC or ¹⁹F NMR. For the model substrate, the reaction is typically complete within 1 hour.
-
For analysis, a sample from the reaction mixture can be diluted with diethyl ether and passed through a short silica column.
-
Upon completion, the reaction mixture is worked up by standard procedures including filtration to remove inorganic salts, extraction, and purification by chromatography.
Protocol 3: Photoredox-Catalyzed Trifluoromethylthiolation of an Alkene
This protocol describes a general procedure for the photocatalytic C-H trifluoromethylation of alkenes.[3]
Materials:
-
Alkene substrate (e.g., 1,1-diphenylethylene, 0.25 mmol)
-
Electrophilic CF₃ source (e.g., Umemoto's reagent, 0.3 mmol)
-
Photocatalyst (e.g., --INVALID-LINK--₂, 2 mol%)
-
Dimethyl sulfoxide (DMSO, 2.5 mL)
-
Nitrogen atmosphere
-
3W blue LED lamps (hν = 425 ± 15 nm)
Procedure:
-
In a 20 mL Schlenk tube, charge the Umemoto's reagent, photocatalyst, and alkene substrate.
-
Add DMSO under a nitrogen atmosphere.
-
Irradiate the tube with 3W blue LED lamps placed at a distance of 2-3 cm for 2 hours at room temperature with stirring. A water bath can be used to maintain the temperature.
-
After the reaction, add water to the mixture.
-
Extract the resulting mixture with diethyl ether, wash with water, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography to obtain the trifluoromethylated alkene.
Visualizing the Landscape of Trifluoromethylthiolation
To further aid in understanding the relationships and workflows associated with these methods, the following diagrams have been generated.
Caption: Classification of trifluoromethylthiolation methods and reagents.
References
- 1. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Electrophilic Trifluoromethylthiolation of β-Ketoesters: A Case of Reactivity and Selectivity Bias for Organocatalysis (Journal Article) | OSTI.GOV [osti.gov]
- 6. Direct copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids with AgSCF3 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. Togni Reagent II - Enamine [enamine.net]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids with a shelf-stable electrophilic trifluoromethylthiolating reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Efficacy of SCF₃ vs. OCF₃ Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, the trifluoromethylthio (SCF₃) and trifluoromethoxy (OCF₃) groups have emerged as critical bioisosteres for modulating lipophilicity, metabolic stability, and target engagement. This guide provides an objective comparison of the biological efficacy of compounds substituted with SCF₃ versus OCF₃ moieties, supported by experimental data and detailed methodologies, to inform rational drug design and development.
Physicochemical and Pharmacokinetic Profile Comparison
The choice between an SCF₃ and an OCF₃ substituent can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While structurally similar, the sulfur atom in the SCF₃ group imparts distinct electronic and lipophilic characteristics compared to the oxygen atom in the OCF₃ group.
A key study comparing isosteres of two drugs, pretomanid and riluzole, revealed that the SCF₃ analogues consistently exhibit higher lipophilicity than their OCF₃ counterparts.[1] Despite this difference in lipophilicity, the in vitro microsomal stability of the SCF₃ and OCF₃ substituted compounds was found to be comparable, suggesting that the substitution does not inherently introduce metabolic liabilities.[1] This indicates that the choice between these two groups can be a powerful tool for fine-tuning a molecule's properties without compromising its metabolic fate.
Table 1: Comparative Physicochemical and ADME Properties of SCF₃ vs. OCF₃ Substituted Compounds
| Property | SCF₃ Substituted Compounds | OCF₃ Substituted Compounds | Key Observations |
| Lipophilicity (logP/logD) | Generally higher | Generally lower | The sulfur atom in SCF₃ increases lipophilicity compared to the oxygen in OCF₃.[1][2] |
| Metabolic Stability (in vitro) | Comparable to OCF₃ analogues | Baseline for comparison | Microsomal stability appears to be largely unaffected by the switch between OCF₃ and SCF₃.[1] |
| Permeability | Potentially enhanced due to increased lipophilicity | Generally good | Increased lipophilicity of SCF₃ compounds may lead to improved membrane permeability. |
| Plasma Protein Binding | Expected to be higher due to increased lipophilicity | Baseline for comparison | The higher lipophilicity of SCF₃ analogues may result in increased binding to plasma proteins. |
Comparative Biological Efficacy
While comprehensive head-to-head biological efficacy data for a wide range of targets remains an active area of research, emerging studies are beginning to shed light on the impact of SCF₃ versus OCF₃ substitution on target potency.
For instance, in a series of theophylline derivatives synthesized to evaluate their anticancer activities, both CF₃ and OCF₃ substituted compounds were investigated. Molecular docking studies showed that a 4-OCF₃ substituted derivative exhibited the best binding affinity against Human Cytochrome P450, while a 3-CF₃ substituted analog had the highest interaction with VEGFR-2.[3][4] In vitro cytotoxicity assays revealed that 2-CF₃, 3-CF₃, and 4-CF₃ substituted molecules displayed considerably higher cytotoxicity against HeLa and A549 cancer cell lines.[3][4]
Another study on isoxazole-based molecules demonstrated that the introduction of a trifluoromethyl (CF₃) group significantly enhanced anti-cancer activity against the MCF-7 human breast cancer cell line. The IC₅₀ value of the trifluoromethylated analogue was found to be almost 8 times lower than its non-fluorinated counterpart, highlighting the profound impact of this functional group on biological activity.[5][6] While this study did not directly compare CF₃ with SCF₃ or OCF₃, it underscores the importance of trifluoromethyl-containing moieties in enhancing potency.
A comprehensive table of comparative biological data will be populated as more direct comparative studies become available.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.
In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: To determine the rate of metabolism of a compound by liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat, mouse) are thawed on ice.
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP⁺) is prepared.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
-
Incubation:
-
The test compound is diluted in phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Liver microsomes are added to the diluted compound and pre-incubated at 37°C for a short period.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
-
Time Points and Quenching:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
The percentage of the parent compound remaining is plotted against time.
-
The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the compound.
-
Cell Permeability Assay (Caco-2)
Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium.
Methodology:
-
Cell Culture:
-
Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
The test compound, dissolved in transport buffer, is added to the apical (A) side of the monolayer.
-
The basolateral (B) side contains fresh transport buffer.
-
Samples are collected from the basolateral side at various time points.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
The test compound is added to the basolateral side, and samples are collected from the apical side to assess active efflux.
-
-
Analysis:
-
The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A to B and B to A directions.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters.
-
Signaling Pathway and Experimental Workflow Diagrams
Riluzole's Modulation of Glutamate Signaling
Riluzole, a drug approved for the treatment of amyotrophic lateral sclerosis (ALS), primarily acts by modulating glutamate neurotransmission.[7][8] Its mechanisms include the inhibition of glutamate release and the enhancement of glutamate reuptake.[7][8][9] The OCF₃ group in riluzole is crucial for its physicochemical properties and biological activity. The following diagram illustrates the key components of the glutamate signaling pathway affected by riluzole.
Caption: Riluzole's mechanism of action on the glutamate signaling pathway.
Experimental Workflow for Comparative Efficacy Studies
The following diagram outlines a typical workflow for comparing the biological efficacy of SCF₃ and OCF₃ substituted compounds.
Caption: Workflow for comparing SCF₃ and OCF₃ substituted compounds.
Conclusion
The selection between SCF₃ and OCF₃ functional groups presents a nuanced decision in the drug discovery process. The SCF₃ moiety typically imparts greater lipophilicity, which can be advantageous for membrane permeability and target engagement within hydrophobic pockets, without necessarily compromising metabolic stability when compared to its OCF₃ counterpart. However, this increased lipophilicity may also lead to higher plasma protein binding and potential off-target effects.
Ultimately, the choice between SCF₃ and OCF₃ substitution is context-dependent, relying on the specific therapeutic target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the chemical series. The data and protocols presented in this guide aim to provide a foundational framework for making informed decisions in the design and optimization of novel therapeutic agents. As more direct comparative studies become available, a clearer understanding of the relative merits of these two important functional groups will continue to emerge.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Screening Anticancer-Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Comparative In Vitro Analysis of [(Trifluoromethyl)thio]acetic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activities of various [(Trifluoromethyl)thio]acetic acid derivatives and structurally related compounds. The information is supported by experimental data from peer-reviewed literature, offering insights into their potential as antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.
The introduction of a trifluoromethylthio (SCF3) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability and cell membrane permeability.[1][2] This guide focuses on the in vitro testing of derivatives of this compound, a class of compounds with growing interest in medicinal chemistry.
Comparative Biological Activity
Antimicrobial Activity
Trifluoromethyl-containing heterocyclic compounds and sulfonamides have demonstrated notable antimicrobial effects. The data below is extrapolated from studies on related structures to provide a potential comparison for novel this compound derivatives.
Table 1: In Vitro Antimicrobial Activity of Trifluoromethyl-Thio Compounds
| Compound Class | Derivative | Target Organism | Assay Type | Activity Metric (e.g., MIC, Inhibition Zone) | Reference |
| Trifluoromethyl-1H-pyrazol-1-yl-thiazoles | Compounds 4a-4g | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC: 150 µg/mL | [3] |
| Trifluoromethyl-1H-pyrazol-1-carboxamides | Compound 2d (R = n-C9H19) | Staphylococcus aureus | Inhibition Zone | Active (Concentration: 2500 µg/mL) | [3] |
| N-Trifluoromethylthio Sulfonimidamides | Compound 13 | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | MIC: 4–8 μg/mL | [4] |
| N-Trifluoromethylthio Sulfonimidamides | Compound 15 | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | MIC: 4–8 μg/mL | [4] |
MIC: Minimum Inhibitory Concentration
Anti-inflammatory and Cytotoxic Activity
Trifluoromethyl thioxanthone and sulfonimidamide derivatives have been evaluated for their anti-inflammatory and cytotoxic activities. These findings suggest that this compound derivatives may also possess such properties.
Table 2: In Vitro Anti-inflammatory and Cytotoxic Activity of Trifluoromethyl-Thio Compounds
| Compound Class | Derivative | Target | Assay Type | Activity Metric (IC50) | Reference |
| Trifluoromethyl Thioxanthenes | Compound 4 | COX-2 | Enzyme Inhibition | 6.5 ± 0.77 µM | [5] |
| Trifluoromethyl Thioxanthenes | Compound 1 | HeLa cells | Cytotoxicity | 87.8 nM | [6] |
| N-Trifluoromethylthio Sulfonimidamides | Compound 13 | HepG2 cells | Cytotoxicity | 15 µg/mL | [4] |
| N-Trifluoromethylthio Sulfonimidamides | Compound 15 | HepG2 cells | Cytotoxicity | 65 µg/mL | [4] |
IC50: Half-maximal inhibitory concentration; COX-2: Cyclooxygenase-2
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vitro studies. The following are protocols for key experiments relevant to the evaluation of this compound derivatives, based on established methods.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Adherent cells (e.g., HeLa, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme for a short period.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specific time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control. The IC50 value is then determined.[5]
Visualizations
Experimental Workflow for In Vitro Screening
The following diagram illustrates a general workflow for the in vitro screening of novel chemical compounds.
Caption: General workflow for the synthesis and in vitro screening of novel compounds.
Simplified COX-2 Signaling Pathway in Inflammation
This diagram illustrates a simplified signaling pathway involving COX-2 in the inflammatory response, a potential target for this compound derivatives.
Caption: Simplified COX-2 pathway in inflammation and potential point of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 2408-17-5 [smolecule.com]
- 3. scielo.br [scielo.br]
- 4. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylthio Building Blocks in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into molecular scaffolds is a pivotal strategy in modern medicinal and agricultural chemistry. This functional group is highly valued for its ability to enhance crucial drug-like properties, including lipophilicity, metabolic stability, and bioavailability, by leveraging its strong electron-withdrawing nature and significant steric footprint.[1][2][3] Consequently, the development of efficient and versatile trifluoromethylthiolating agents is an area of intense research.
This guide provides an objective comparison of the performance of key trifluoromethylthio building blocks in various synthetic transformations. Supported by experimental data, detailed protocols, and mechanistic diagrams, this resource aims to assist researchers in selecting the most suitable reagent for their specific synthetic challenges.
Core Comparative Analysis of Leading SCF3 Building Blocks
The selection of an appropriate trifluoromethylthiolating agent is critical and depends on the substrate's reactivity, desired reaction conditions, and scalability. Here, we compare three prominent electrophilic SCF3 reagents: N-(Trifluoromethylthio)saccharin, N-Trifluoromethylthiodibenzenesulfonimide, and S-Trifluoromethyl trifluoromethanesulfonothioate (TTST).
N-(Trifluoromethylthio)saccharin is a crystalline, shelf-stable, and highly reactive electrophilic reagent that has proven effective for the trifluoromethylthiolation of a wide array of nucleophiles, including electron-rich aromatic and heteroaromatic systems.[4][5]
N-Trifluoromethylthiodibenzenesulfonimide is an even more powerful electrophilic trifluoromethylthiolating agent, often reacting with less reactive substrates without the need for an activator.[6][7]
S-Trifluoromethyl trifluoromethanesulfonothioate (TTST) is a highly versatile and atom-efficient liquid reagent capable of generating electrophilic, nucleophilic, and radical SCF3 species depending on the reaction conditions.
Data Presentation: Performance in Trifluoromethylthiolation Reactions
The following tables provide a comparative summary of the performance of these key trifluoromethylthio building blocks in the trifluoromethylthiolation of various substrates.
Table 1: Trifluoromethylthiolation of Arenes
| Substrate | Reagent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylanisole | N-(Trifluoromethylthio)saccharin | FeCl₃ / Diphenyl selenide | Dichloromethane | RT | 2 | 94 | [8][9] |
| 4-Methylanisole | N-(Trifluoromethylthio)saccharin | FeCl₃ / Diphenyl selenide | Dichloromethane | RT | 5 | 67 | [8][9] |
| 1,3,5-Trimethoxybenzene | N-(Trifluoromethylthio)saccharin | FeCl₃ / Diphenyl selenide | Dichloromethane | RT | 1 | 93 | [8] |
| Anisole | N-Trifluoromethylthiodibenzenesulfonimide | None | Dichloromethane | RT | 1 | 95 | [10] |
| 1,3,5-Trimethoxybenzene | N-Trifluoromethylthiodibenzenesulfonimide | None | Dichloromethane | 40 | 36 | 96 | [7] |
| Anisole | TTST | - | - | - | - | 92 | [10] |
Table 2: Trifluoromethylthiolation of Heterocycles
| Substrate | Reagent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole | N-(Trifluoromethylthio)saccharin | FeCl₃ / Diphenyl selenide | Dichloromethane | RT | 2 | 96 | [9] |
| Indole | N-(Trifluoromethylthio)saccharin | None | TFE | 40 | 12 | 96 | [11] |
| 5-Fluoroindole | N-(Trifluoromethylthio)saccharin | None | TFE | 40 | 12 | 94 | [4] |
| Pyrrole | N-Trifluoromethylthiodibenzenesulfonimide | None | - | - | - | 96 | [10] |
| 5-Bromobenzofuran | N-Trifluoromethylthiodibenzenesulfonimide | None | DMF | 80 | 1 | 90 | [7] |
Table 3: Trifluoromethylthiolation of Thiols
| Substrate | Reagent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Trifluoromethanesulfenamide | TfOH | Dichloromethane | RT | 12 | 95 | [12] |
| 3-Methoxythiophenol | Trifluoromethanesulfenamide | TfOH | Dichloromethane | RT | 12 | 93 | [12] |
| Thiophenol | Trifluoromethyl phenyl sulfone | Cs₂CO₃ | NMP | RT | 12 | 85 | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.
Protocol 1: Electrophilic Trifluoromethylthiolation of 2-Methylanisole with N-(Trifluoromethylthio)saccharin [8][9]
To a solution of N-(trifluoromethylthio)saccharin (0.0500 g, 0.177 mmol) and iron(III) chloride (0.000650 g, 0.00400 mmol, 2.5 mol %) in dry dichloromethane (1 mL) under an argon atmosphere were added 2-methylanisole (0.0198 mL, 0.160 mmol) and diphenyl selenide (0.000700 mL, 0.00400 mmol, 2.5 mol %). The reaction mixture was stirred at room temperature in the absence of light for 2 hours. The reaction mixture was then diluted with dichloromethane (10 mL) and washed with water (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford 2-methyl-4-(trifluoromethylthio)anisole.
Protocol 2: Electrophilic Trifluoromethylthiolation of Anisole with N-Trifluoromethylthiodibenzenesulfonimide [10]
To a solution of anisole (0.2 mmol) in dichloromethane (2 mL) is added N-trifluoromethylthiodibenzenesulfonimide (0.22 mmol). The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification. Elution with an appropriate solvent system (e.g., hexanes/ethyl acetate) yields 4-methoxy-1-(trifluoromethylthio)benzene.
Protocol 3: Promoter-Free Trifluoromethylthiolation of Indole in TFE [11]
In a reaction vial, dissolve indole (0.5 mmol) and N-(trifluoromethylthio)saccharin (0.75 mmol) in 2,2,2-trifluoroethanol (1.5 mL). The reaction mixture is stirred at 40 °C for 12 hours. After cooling to room temperature, the reaction mixture is purified by column chromatography to isolate the 3-(trifluoromethylthio)indole product.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sioc.cas.cn [sioc.cas.cn]
Safety Operating Guide
Proper Disposal of [(Trifluoromethyl)thio]acetic Acid: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialty chemicals is a critical component of laboratory operations. This guide provides a detailed protocol for the proper disposal of [(Trifluoromethyl)thio]acetic acid, a compound that requires careful handling due to its acidic nature and organofluorine content.
The following procedures are based on general best practices for the disposal of hazardous chemical waste. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations. In the absence of a specific SDS, the precautionary measures for similar hazardous compounds should be followed.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a face shield, a laboratory coat, and chemical-resistant gloves.[1][2][3] All handling of this compound and its waste should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.[1][3]
Emergency eyewash stations and safety showers must be readily accessible and in good working order.[3]
II. Waste Characterization and Segregation
This compound is classified as a halogenated organic acid. Due to its chemical properties, it must be segregated from other waste streams to prevent potentially hazardous reactions.[4][5]
Key considerations for segregation:
-
Do not mix with bases or strong oxidizing agents.[6]
-
Do not mix with non-halogenated organic waste.[5]
-
Keep separate from aqueous solutions containing heavy metals.[7]
-
Store in a compatible container, such as a glass bottle, and ensure it is clearly labeled as "Hazardous Waste: this compound, Corrosive, Organic".[4]
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab neutralization of small quantities may be permissible under specific, controlled conditions and in accordance with institutional guidelines.
Method 1: Collection for Professional Disposal (Recommended)
-
Containerization: Carefully transfer the waste this compound into a designated, leak-proof, and clearly labeled hazardous waste container.[1][4] The container should be made of a material compatible with acids, such as glass.
-
Labeling: The label must include the full chemical name, concentration (if in solution), associated hazards (e.g., Corrosive), and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][3] The storage area should have secondary containment to prevent the spread of material in case of a spill.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
Method 2: In-Lab Neutralization of Small Quantities (Expert Use Only)
This procedure should only be performed by trained personnel and with the explicit approval of your institution's EHS department. Neutralization is only appropriate for small quantities of dilute, uncontaminated solutions.
-
Preparation: Work in a fume hood and wear appropriate PPE. Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large beaker.
-
Dilution: If starting with a concentrated acid, slowly dilute it to a concentration of less than 10% by adding the acid to a large volume of cold water.[8]
-
Neutralization: Slowly and carefully add the diluted acidic waste to the basic solution with constant stirring. Be aware that this reaction can generate heat and gas.[7][8]
-
pH Monitoring: After each addition, monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the acid until the pH is between 5.5 and 9.5.[7]
-
Final Disposal: Once neutralized, the resulting solution may be suitable for drain disposal, followed by a large volume of water (at least 20 parts water to 1 part neutralized solution), provided it does not contain any other hazardous components and is permitted by local regulations.[7][8]
IV. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1]
-
Collect: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
Report: Report the spill to your EHS office.
V. Quantitative Data Summary
| Property | Value (for Trifluoroacetic Acid) | Reference |
| pH | 2 (100 g/L aq. sol.) | [6] |
| Boiling Point | 72 °C / 161.6 °F @ 760 mmHg | [6] |
| Vapor Pressure | 107 mbar @ 25 °C | [6] |
| Biodegradability | Not inherently biodegradable | OECD Test Guideline 302A (for trifluoroacetic acid) |
VI. Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. benchchem.com [benchchem.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling [(Trifluoromethyl)thio]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of [(Trifluoromethyl)thio]acetic acid (CAS 2408-17-5). The following procedures are designed to ensure the safe execution of laboratory operations and to foster a culture of safety and responsibility in research and development environments.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive and potentially toxic compound that requires stringent safety measures. It is classified as a Dangerous Good for transport, indicating its hazardous nature. The personal protective equipment (PPE) outlined below is mandatory for all personnel handling this substance.
Recommended Personal Protective Equipment
A comprehensive summary of the required PPE is provided in the table below.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles and a full-face shield are required. |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for incidental contact. For prolonged or immersive contact, butyl rubber gloves should be used. Always inspect gloves for degradation or punctures before use. |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes are required. An additional chemical-resistant apron is recommended when handling larger quantities. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor/acid gas cartridge must be worn. |
Experimental Protocol for Glove Selection
Methodology:
-
Initial Screening: Based on general chemical resistance charts, select candidate glove materials known to be resistant to organic acids and sulfur-containing compounds. Recommended candidates include Butyl rubber, Neoprene, and Nitrile.
-
Visual Inspection Test (for incidental contact):
-
Don a pair of the candidate gloves.
-
Apply a single drop of a dilute solution of a surrogate compound (e.g., thioacetic acid or trifluoroacetic acid) to the fingertip of the glove.
-
Observe for any immediate signs of degradation, such as discoloration, swelling, or loss of flexibility, over a 15-minute period.
-
This test is a preliminary assessment and does not replace quantitative permeation testing.
-
-
Supplier Consultation: Contact the glove manufacturer with the CAS number for this compound to request any available chemical resistance data or recommendations.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to mitigate the risks associated with this compound.
Handling and Storage Workflow
The following diagram outlines the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container. The container should be made of a compatible material (e.g., polyethylene).
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
Disposal Pathway:
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Pathway for this compound Waste.
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area and alert laboratory personnel. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials. Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and environmental impact, thereby fostering a secure and productive research environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
